Suberanilic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
8-anilino-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429494 | |
| Record name | Suberanilic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149648-52-2 | |
| Record name | Suberanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suberanilic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUBERANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Sulfanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfanilic acid (systematic name: 4-aminobenzenesulfonic acid) is a versatile organic compound of significant interest in various scientific and industrial fields, including the synthesis of dyes, pharmaceuticals, and analytical reagents. This guide provides a comprehensive overview of its core chemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action in biological systems, presented for a technical audience. It is important to note that the term "suberanilic acid" is considered a likely misspelling of sulfanilic acid, the subject of this document.
Core Chemical Properties
Sulfanilic acid is an aromatic sulfonic acid characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring.[1] This unique structure imparts amphoteric properties, allowing it to behave as both a weak acid and a weak base. In the solid state and in neutral aqueous solutions, it primarily exists as a zwitterion (H₃N⁺C₆H₄SO₃⁻), which contributes to its high melting point and solubility characteristics.[1][2]
Physicochemical Data
The key quantitative properties of sulfanilic acid are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of Sulfanilic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₃S | [1][2] |
| Molar Mass | 173.19 g/mol | [2] |
| Appearance | Off-white to grayish-white crystalline solid | [1][3] |
| Density | 1.485 g/cm³ | [2] |
| Melting Point | 288 °C (decomposes) | [2][3] |
| pKa | 3.23 | [2] |
Table 2: Solubility of Sulfanilic Acid in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 20 | ~1.0 | [4] |
| 30 | ~1.45 | [4] |
| 40 | ~1.94 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties and a standard synthesis procedure are provided below.
Synthesis of Sulfanilic Acid
The industrial synthesis of sulfanilic acid is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[2] A laboratory-scale microwave-assisted synthesis offers a more rapid and energy-efficient alternative.[5]
Microwave-Assisted Synthesis Protocol: [5][6]
-
Reaction Setup: In a 10 cm³ porcelain crucible, weigh 0.10 g of aniline and carefully add 0.20 g of concentrated sulfuric acid.
-
Microwave Irradiation: Cover the crucible with a watch glass and place it in the center of a microwave oven. Heat the reaction mixture at half power (e.g., 350 W) for 2-4 minutes.
-
Cooling and Isolation: After irradiation, carefully remove the crucible and cool it in an ice bath for approximately 5 minutes.
-
Purification: The crude product can be purified by recrystallization from hot water.[7]
Determination of Melting Point
The melting point is a crucial indicator of purity.[8] A common and accurate method involves the use of a capillary melting point apparatus.[9][10][11]
Capillary Melting Point Determination Protocol: [8][9]
-
Sample Preparation: Place a small amount of finely powdered, dry sulfanilic acid into a capillary tube, sealing one end. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (288 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. For pure substances, this range is typically narrow (0.5-1.0 °C).[8]
Determination of pKa (Acid Dissociation Constant)
The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[]
Potentiometric Titration Protocol: []
-
Solution Preparation: Prepare a standard solution of sulfanilic acid of known concentration in water. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sulfanilic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the strong base titrant in small, measured increments. After each addition, allow the solution to stabilize and record the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[]
Determination of Aqueous Solubility
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Shake-Flask Solubility Protocol:
-
Sample Preparation: Add an excess amount of solid sulfanilic acid to a known volume of water (or a buffer solution of a specific pH) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of sulfanilic acid in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving sulfanilic acid.
Synthesis of Sulfanilic Acid
References
- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 5. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
CAS number and molecular structure of suberanilic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberanilic acid, also known by its systematic name 8-oxo-8-(phenylamino)octanoic acid, is a key chemical intermediate in the synthesis of potent histone deacetylase (HDAC) inhibitors, most notably Suberoylanilide Hydroxamic Acid (SAHA), an FDA-approved anticancer agent.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₁₄H₁₉NO₃.[2][3] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 149648-52-2 | [2][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [2][3] |
| Molecular Weight | 249.31 g/mol | [2] |
| Melting Point | 123 °C | [2] |
| Physical Form | Solid | [3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound from suberic acid is provided below.
Experimental Protocol: Synthesis of 8-oxo-8-(phenylamino)octanoic acid
Materials:
-
Suberic acid
-
Acetic anhydride
-
Tetrahydrofuran (THF)
-
Aniline
Procedure:
-
Formation of Suberic Anhydride: Reflux 5.0 g (28.8 mmol) of suberic acid in 10 mL of acetic anhydride for 1 hour.
-
Removal of Excess Acetic Anhydride: Evaporate the excess acetic anhydride from the reaction mixture.
-
Recrystallization: Recrystallize the resulting residue from acetonitrile to yield purified suberic anhydride.
-
Amidation: Dissolve 1.0 g (6.4 mmol) of the purified suberic anhydride in 10 mL of THF.
-
To this solution, add 0.6 mL (6.4 mmol) of aniline.
-
Stir the reaction mixture for 30 minutes at room temperature to yield 8-oxo-8-(phenylamino)octanoic acid (this compound).[1]
Biological Significance and Signaling Pathway
This compound serves as a crucial precursor in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), a well-established histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes, including tumor suppressor genes. This mechanism is central to the anticancer effects of SAHA.[4][5]
The signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis is depicted below.
Experimental Workflow: Synthesis of SAHA from this compound
The following diagram illustrates the experimental workflow for the synthesis of Suberoylanilide Hydroxamic Acid (SAHA) starting from this compound. This process typically involves the conversion of the carboxylic acid group of this compound into a hydroxamic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Octanoic acid, 8-oxo-8-(phenylamino)- | CAS 149648-52-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Octanoic acid, 8-oxo-8-(phenylamino)- | CymitQuimica [cymitquimica.com]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
Navigating the Solubility Landscape of Suberanilic Acid: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – As a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacologically active molecules, understanding the solubility of suberanilic acid (8-oxo-8-(phenylamino)octanoic acid) is paramount for researchers in drug development and chemical synthesis. This in-depth technical guide addresses the solubility of this compound in various organic solvents, providing a framework for its effective handling and application in experimental settings. While specific quantitative solubility data for this compound remains largely unpublished in readily accessible literature, this whitepaper offers a comprehensive overview of its expected solubility behavior based on structural analogues and outlines detailed experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. It is influenced by a variety of factors including the chemical nature of the solute and solvent, temperature, pressure, and pH. For this compound, a molecule possessing both a hydrophilic carboxylic acid group and a more lipophilic phenylamino-octanoic acid backbone, its solubility is expected to be highly dependent on the polarity of the solvent.
A related compound, 8-(3-Chlorophenyl)-8-oxooctanoic acid, is noted to be poorly soluble in aqueous solutions, with dimethyl sulfoxide (DMSO) being a recommended solvent for preparing stock solutions. This suggests that this compound likely exhibits limited solubility in water and higher solubility in polar aprotic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to record their own experimentally determined solubility values. It is anticipated that this compound will demonstrate higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and lower solubility in nonpolar solvents like hexanes and toluene.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C ( g/100 mL) | Molar Solubility at 25°C (mol/L) | Temperature Dependence Noted (Yes/No) |
| Methanol | 32.04 | 0.792 | 5.1 | Data not available | Data not available | |
| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | Data not available | |
| Acetone | 58.08 | 0.791 | 5.1 | Data not available | Data not available | |
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data not available | Data not available | |
| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available | Data not available | |
| Chloroform | 119.38 | 1.489 | 4.1 | Data not available | Data not available | |
| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available | |
| Hexane | 86.18 | 0.659 | 0.1 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their solvents of choice, two robust and widely accepted methodologies are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method for Solubility Determination
This classic and straightforward method involves the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the mixture by agitating it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed at the equilibration temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn aliquot using a syringe filter compatible with the solvent to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.
-
Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 50-60°C) to ensure all residual solvent is removed, and then cool to room temperature in a desiccator.
-
Weigh the dish or vial containing the dried this compound.
-
-
Calculation:
-
The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound. The solubility can then be expressed in grams per 100 mL or moles per liter.
-
UV-Vis Spectrophotometric Method for Solubility Determination
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It relies on the Beer-Lambert law, which relates absorbance to concentration.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus
Procedure:
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), will be the molar absorptivity.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound.
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw and filter a known volume of the supernatant as described in the gravimetric method (Step 2).
-
Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Using the Beer-Lambert law and the previously determined molar absorptivity, calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
This guide provides a foundational understanding and practical methodologies for researchers working with this compound. The provided experimental protocols will enable the generation of precise solubility data, which is crucial for advancing research and development in medicinal chemistry and related fields.
Suberanilic acid derivatives and their potential applications
An In-depth Technical Guide to Suberanilic Acid Derivatives and Their Potential Applications
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound derivatives, particularly suberoylanilide hydroxamic acid (SAHA) and its analogues, represent a significant class of compounds in modern therapeutic research. SAHA, also known as Vorinostat, was the first histone deacetylase (HDAC) inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma, highlighting the therapeutic potential of this chemical scaffold.[1][2]
These molecules are characterized by a common pharmacophore model consisting of three key components: a surface recognition "cap" group (CAP), a hydrophobic linker chain, and a zinc-binding group (ZBG).[2] In SAHA, the archetypal derivative, the CAP is a phenyl group, the linker is a six-carbon chain derived from suberic acid, and the ZBG is a hydroxamic acid moiety.[1] This structure enables these molecules to effectively target and inhibit metalloenzymes, with their most prominent role being the inhibition of zinc-dependent histone deacetylases.[2][3] The inhibition of HDACs can lead to profound effects on gene expression, resulting in cell cycle arrest, differentiation, and apoptosis, making these compounds highly valuable in oncology and potentially other therapeutic areas.[2][4]
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism of action for this compound derivatives is the inhibition of histone deacetylase (HDAC) enzymes. In normal cells, the acetylation state of histones is tightly regulated by the opposing activities of Histone Acetyltransferases (HATs) and HDACs.[5][6] This balance governs chromatin structure and gene transcription.[5]
In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the deacetylation of histones.[4] This results in a condensed chromatin structure, repressing the transcription of critical genes such as tumor suppressors.[4]
This compound hydroxamates intervene in this process. The hydroxamic acid group (ZBG) acts as a powerful chelator of the zinc ion (Zn²⁺) located in the catalytic active site of HDAC enzymes.[3] This binding blocks the enzyme's deacetylase activity.[3] The consequence is the global accumulation of acetylated histones, which neutralizes their positive charge, relaxes the chromatin structure, and allows for the transcription of previously silenced genes.[2] The re-expression of these genes can induce various anti-tumor effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[5]
-
Differentiation: Induction of a more mature, less proliferative cellular phenotype.[4]
-
Apoptosis: Activation of programmed cell death pathways.[2][7]
Normal cells are reported to be significantly more resistant to the cytotoxic effects of HDAC inhibitors like SAHA compared to transformed or cancerous cells.[6]
Potential Applications
Anticancer Therapy
The most extensively studied application of this compound derivatives is in cancer treatment. Their ability to induce cell death and inhibit proliferation has been demonstrated across a wide range of cancer cell lines, including prostate, lung, breast, skin, and gastric cancers.[4][7][8] Numerous analogues of SAHA have been synthesized by modifying the CAP group with various moieties, such as benzothiazoles or other azaheterocycles, often resulting in compounds with improved potency and/or selectivity against specific HDAC isoforms.[1]
Anti-inflammatory Effects
Beyond oncology, these derivatives exhibit significant anti-inflammatory properties. SAHA has been shown to dose-dependently reduce the production of key proinflammatory cytokines, including TNF-α, IL-1β, IL-6, and IFN-γ, in response to lipopolysaccharide (LPS) stimulation in vivo.[9] Furthermore, it can suppress the production of nitric oxide (NO), a mediator of inflammation, from stimulated macrophages.[9]
Antimicrobial Activity
The hydroxamic acid functional group is a well-known metal chelator, a property that can be leveraged for antimicrobial activity.[10] By sequestering essential metal ions, hydroxamates can inhibit metalloenzymes that are critical for microbial survival.[11] While this is a recognized activity of the hydroxamate pharmacophore, the specific application of this compound derivatives as antimicrobial agents is a less explored but potential area for future research.[10]
Quantitative Data
The following tables summarize the biological activity of selected this compound derivatives from cited literature.
Table 1: HDAC Inhibitory Activity of SAHA and Analogues
| Compound | Target | Ki (μM) | Reference |
|---|---|---|---|
| SAHA (Vorinostat) | HDAC1 | 0.051 | [1] |
| SAHA (Vorinostat) | HDAC4 | >30 | [1] |
| Compound 61 (SAHA diazide) | HDAC1 | 0.14 | [1] |
| Compound 61 (SAHA diazide) | HDAC4 | 13.05 |[1] |
Table 2: Antiproliferative Activity of Phenyl-Substituted SAHA Derivatives
| Cancer Cell Line | Activity Compared to SAHA and Cisplatin | Finding | Reference |
|---|---|---|---|
| A375 (Skin Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |
| A549 (Lung Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |
| MGC80-3 (Gastric Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |
| H460 (Lung Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |
| HepG2 (Liver Cancer) | Higher antiproliferative activity | Certain di-substituted phenyl derivatives are more potent. | [8] |
| Normal Cells | Low toxicity | Synthesized inhibitors showed low toxicity toward normal cells. |[8] |
Synthesis and Experimental Protocols
General Synthesis of Suberoylanilide Hydroxamic Acid Derivatives
The synthesis of SAHA and its analogues typically follows a multi-step process that involves amide bond formation followed by the conversion of an ester to a hydroxamic acid.[1] An alternative, atom-economical approach utilizes boric acid for direct amidation.[8]
Protocol: Synthesis via Amide Coupling and Hydroxamate Formation
This protocol is a generalized methodology based on synthetic schemes reported in the literature.[1]
-
Amide Coupling:
-
Dissolve the desired substituted aniline (e.g., 2-aminobenzothiazole, 1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).
-
Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), and a base, such as triethylamine (TEA, 1.2 eq).
-
To this mixture, add the adipic or suberic acid monomethyl ester (1.0 eq) and stir at room temperature for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting methyl ester intermediate via column chromatography.
-
-
Hydroxamate Formation:
-
Dissolve the purified methyl ester intermediate in a mixture of methanol (MeOH) and dichloromethane (DCM).
-
Prepare a solution of hydroxylamine hydrochloride (excess, e.g., 4-5 eq) and potassium hydroxide (KOH, excess, e.g., 4-5 eq) in methanol. Stir for 30 minutes.
-
Add the hydroxylamine solution to the ester solution and stir at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Concentrate the mixture under reduced pressure.
-
Purify the final hydroxamic acid product by recrystallization or column chromatography to yield the desired compound.
-
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the IC₅₀ values of test compounds against specific HDAC isoforms.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative (test compound) in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of recombinant human HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the reaction).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme solution.
-
Incubate for a set period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate for a defined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Incubate for an additional 15-20 minutes to allow for signal development.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of the HDAC enzyme activity—using non-linear regression analysis.
-
Protocol: Cell Proliferation (MTT) Assay
This protocol outlines a standard colorimetric assay to assess the antiproliferative effects of the derivatives on cancer cell lines.[8]
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the this compound derivatives (prepared by serial dilution from a DMSO stock). Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the media and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol with HCl.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value—the concentration that causes 50% inhibition of cell proliferation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug insight: Histone deacetylase inhibitors--development of the new targeted anticancer agent suberoylanilide hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Suberanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suberanilic acid, a compound structurally related to the well-characterized histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat), has demonstrated notable biological activities, particularly in the antimicrobial field. While much of the research into the broader family of hydroxamic acids has focused on anticancer properties through HDAC inhibition, recent studies have highlighted this compound's potential as a multi-target antimicrobial agent. This guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols relevant to its study.
Anticancer Potential: An Indirect Association with HDAC Inhibition
While direct, extensive studies on this compound as a primary anticancer agent are not widely documented, its structural similarity to SAHA places it within the class of compounds with potential HDAC inhibitory activity. HDAC inhibitors are a promising class of anticancer drugs that alter the epigenetic profile of malignant cells, leading to cell cycle arrest, apoptosis, and inhibition of DNA repair.[1] They can induce both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2]
The general mechanism for HDAC inhibitors like SAHA involves the accumulation of acetylated histones and non-histone proteins.[3] This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth, such as the cyclin-dependent kinase inhibitor p21.[4][5]
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors influence a multitude of cellular signaling pathways critical in cancer progression:
-
Cell Cycle Regulation: Upregulation of p21 and p27, and downregulation of Cyclin D1, leading to cell cycle arrest.[5]
-
Apoptosis Induction:
-
Akt/FOXO3a Pathway: In prostate cancer cells, SAHA has been shown to induce apoptosis via the Akt/FOXO3a signaling pathway.[1]
-
Autophagy: SAHA can trigger autophagy in glioblastoma stem cells through the downregulation of the AKT-mTOR signaling cascade.[7]
Diagram: Generalized HDAC Inhibitor Signaling Pathway
Caption: Generalized signaling pathway of HDAC inhibitors leading to apoptosis and cell cycle arrest.
Antimicrobial Activity
Recent research has identified this compound as a secondary metabolite from the endophytic fungus Pestalotiopsis trachycarpicola DCL44 with significant antimicrobial properties.[8]
Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound has demonstrated strong antimicrobial activity against MRSA.[8] Quantitative data from these studies are summarized below.
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [8] |
| Minimum Bactericidal Concentration (MBC) | 64 µg/mL | [8] |
Multi-Targeted Mechanism of Action against MRSA
A quantitative proteomics approach revealed that this compound acts on multiple cellular pathways in MRSA:[8]
-
Disruption of Ribosome Synthesis: Interfering with protein production.
-
Inhibition of ABC Transporter System: Impeding nutrient uptake by inhibiting membrane translocation.
-
Dysregulation of Metabolism: Causing imbalances in carbohydrate and amino acid energy metabolism.
This multi-targeted approach suggests a lower likelihood of developing bacterial resistance.
Diagram: Experimental Workflow for Antimicrobial Activity
Caption: Workflow for investigating the antimicrobial activity and mechanism of this compound.
Other Reported Biological Activities
While the primary focus has been on anticancer and antimicrobial effects, derivatives of structurally similar compounds like sulfanilic acid and anthranilic acid have shown other biological activities, suggesting potential avenues for future investigation of this compound.
-
Pro-oxidant Activity: Some sulfonamide derivatives can act as pro-oxidants when metabolized by peroxidases.[9][10]
-
Antifungal and Antioxidant Effects: Certain sulfonamide derivatives of anthranilic acid have displayed selective antifungal activity against C. albicans and antioxidant properties.[11]
-
Folic Acid Displacement: Some derivatives of sulfanilic acid have been found to possess antibacterial properties by displacing folic acid.[12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is standard for assessing the antimicrobial potency of a compound.
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific bacterium (e.g., MRSA).
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Bacterial culture in logarithmic growth phase (e.g., MRSA).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Incubator.
-
Agar plates.
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Bacterial Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
MBC Determination: Aliquot 10-100 µL from the wells showing no growth (at and above the MIC) and spread onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
HDAC Inhibition Assay (Fluorometric)
This protocol is used to quantify the inhibitory effect of a compound on histone deacetylase activity.
Objective: To measure the IC₅₀ value of this compound against a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer.
-
Developer solution (containing a protease like trypsin).
-
This compound and a known HDAC inhibitor (e.g., SAHA) for positive control.
-
96-well black microtiter plates.
-
Fluorometric plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: To each well, add the HDAC enzyme followed by the diluted this compound or control.
-
Initiation: Start the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubation: Incubate for a further 15-20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is an emerging bioactive compound with demonstrated multi-target antimicrobial activity, particularly against the high-priority pathogen MRSA.[8] Its structural relationship to the HDAC inhibitor SAHA suggests a potential, though less explored, role in anticancer research. Future investigations should focus on:
-
Broad-Spectrum Antimicrobial Screening: Evaluating its efficacy against a wider range of pathogenic bacteria and fungi.
-
In-depth HDAC Inhibition Profiling: Quantifying its inhibitory activity against different HDAC isoforms to clarify its potential as an epigenetic modulator.
-
In Vivo Efficacy and Toxicity: Assessing its therapeutic potential and safety profile in animal models for both infectious diseases and cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its potential as a therapeutic agent.
References
- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2504471A - Sulfanilic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Suberanilic Acid and Sulfanilic Acid
A Note on Nomenclature: The query for "suberanilic acid" has revealed a likely point of confusion with the more common compound, "sulfanilic acid." This guide will address both compounds to provide a comprehensive resource. The primary focus will be on a recent, detailed study of This compound's antibacterial properties. Subsequently, the known biological activities and proposed mechanisms of sulfanilic acid will be discussed.
Part 1: this compound - A Multi-Targeted Antibacterial Agent
This compound, a secondary metabolite isolated from the endophytic fungus Pestalotiopsis trachycarpicola, has demonstrated significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is characterized by a multi-pronged attack on essential bacterial pathways.
Mechanism of Action
Recent proteomic studies have revealed that this compound does not have a single target but rather disrupts multiple fundamental cellular processes in MRSA. This multi-targeted approach is advantageous as it may reduce the likelihood of bacteria developing resistance. The primary mechanisms identified are:
-
Disruption of Ribosome Synthesis: this compound significantly alters the expression of proteins essential for the formation of both the 30S and 50S ribosomal subunits. By interfering with ribosome assembly, it effectively halts protein synthesis, a process vital for bacterial growth and survival.
-
Inhibition of Membrane Translocation (ABC Transporter System): The compound inhibits the ATP-binding cassette (ABC) transporter system, which is crucial for nutrient uptake and efflux of toxic substances. This disruption of membrane transport cripples the bacterium's ability to acquire necessary molecules from its environment and to defend itself against antimicrobial agents.
-
Dysregulation of Energy Metabolism: this compound causes significant dysregulation of carbohydrate and amino acid metabolism. This interference with central energy-producing pathways depletes the bacterium's energy reserves, leading to a cessation of growth and eventual cell death.
Quantitative Data
The antibacterial efficacy of this compound against MRSA has been quantified through various assays.
| Parameter | Value | Organism |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | MRSA |
| Minimum Bactericidal Concentration (MBC) | 64 µg/mL | MRSA |
A comprehensive list of differentially expressed proteins in MRSA upon treatment with this compound, as identified by tandem mass tagging (TMT) proteomics, is typically provided in the supplementary materials of the primary research articles. Researchers are encouraged to consult these resources for detailed proteomic data.
Experimental Protocols
The investigation into this compound's mechanism of action relies on several key experimental methodologies.
1. Micro Broth Dilution and Agar Plate Colony Counting (for MIC and MBC Determination)
-
Objective: To determine the minimum concentration of this compound that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).
-
Methodology:
-
A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of MRSA.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto an agar plate.
-
The plates are incubated, and the MBC is the lowest concentration at which no bacterial colonies are formed.
-
2. Quantitative Proteomics using Tandem Mass Tagging (TMT)
-
Objective: To identify and quantify changes in the proteome of MRSA following treatment with this compound.
-
Methodology:
-
MRSA cultures are grown in the presence and absence (control) of a sub-lethal concentration of this compound.
-
Proteins are extracted from the bacterial cells and digested into peptides.
-
Peptides from each condition are labeled with unique isobaric TMT reagents.
-
The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS analysis, the TMT tags fragment, releasing reporter ions whose intensities are proportional to the abundance of the peptide (and thus the protein) in the original sample.
-
Bioinformatic analysis is then used to identify the proteins and quantify the relative changes in their expression levels between the treated and control groups.
-
Visualizations
The Expanding Therapeutic Landscape of Suberoylanilide Hydroxamic Acid: An In-Depth Technical Guide
For Immediate Release
NEW YORK, NY – Suberoylanilide hydroxamic acid (SAHA), a potent histone deacetylase (HDAC) inhibitor, is the subject of a comprehensive new technical guide detailing its emerging applications beyond its initial approval for cutaneous T-cell lymphoma. This whitepaper, designed for researchers, scientists, and drug development professionals, consolidates the latest findings on SAHA's therapeutic potential in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers. The guide provides an in-depth look at the compound's mechanisms of action, detailed experimental protocols, and quantitative data to facilitate further research and development.
Initially recognized for its role in cancer therapy through the induction of growth arrest, differentiation, and apoptosis in tumor cells, SAHA's influence is now understood to extend to a complex network of cellular signaling pathways.[1] This guide explores these multifaceted mechanisms, offering a roadmap for investigating SAHA's utility in new therapeutic contexts.
Emerging Research Frontiers for SAHA
Recent preclinical and clinical investigations have illuminated promising new avenues for SAHA's application. Key emerging areas of research include:
-
Neurodegenerative Diseases: Studies have demonstrated SAHA's neuroprotective effects in models of Parkinson's, Huntington's, and Alzheimer's diseases.[2][3][4] It is believed to work by promoting the release of neurotrophic factors from astroglia and modulating neuroplasticity.[2][5]
-
Inflammatory and Autoimmune Diseases: SAHA has shown potent anti-inflammatory properties in models of sepsis, colitis, and acute pancreatitis.[6][7][8] Its mechanism in these conditions involves the suppression of pro-inflammatory cytokines and the modulation of immune cell responses.[7][9]
-
HIV Latency Activation: Research has indicated that SAHA can reactivate latent HIV, a critical step in the "shock and kill" strategy to eradicate the virus from the body.[10][11] This is mediated, in part, through the activation of the PI3K/Akt signaling pathway.[10][11]
-
Expanded Oncology Applications: Beyond T-cell lymphoma, SAHA is being investigated for its efficacy in a variety of solid and hematological malignancies, including lung, larynx, and nasopharyngeal cancers.[12][13][14] Preclinical studies are also exploring its potential in combination therapies for breast and urothelial cancers.[15][16][17]
Core Mechanisms of Action and Signaling Pathways
SAHA functions as a pan-HDAC inhibitor, targeting both Class I and Class II HDACs, which leads to the hyperacetylation of histone and non-histone proteins.[18] This epigenetic modulation results in the reprogramming of gene expression.[12] The guide provides detailed diagrams of key signaling pathways influenced by SAHA, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial in cell survival and proliferation, and its modulation by SAHA has been observed in various cancer types and in the context of HIV latency.[10][11]
-
MAPK/ERK Pathway: SAHA has been shown to downregulate the phosphorylation of Raf and ERK kinases, leading to apoptosis in leukemia cells.[19]
-
TGF-β Signaling: In the context of corneal fibrosis, SAHA attenuates pro-fibrotic pathways by modulating both Smad-dependent and Smad-independent signaling.[20]
-
JAK/STAT Pathway: The guide includes visualizations of how SAHA may modulate this pathway, which is critical in cytokine signaling and immune responses.[21]
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize key quantitative data from various in vitro and in vivo studies of SAHA.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 7.5 | Cytotoxicity (24h) | [22] |
| LNCaP | Prostate Cancer | 7.5 | Cytotoxicity (24h) | [22] |
| NCI-H460 | Large-Cell Lung Carcinoma | ~5 (at 24h) | Proliferation | [13] |
| RK33 | Larynx Cancer | >5 (for significant apoptosis) | Apoptosis (24h) | [14] |
| RK45 | Larynx Cancer | >5 (for significant apoptosis) | Apoptosis (24h) | [14] |
| Animal Model | Disease | Dosage | Administration Route | Key Finding | Reference |
| Mouse | Huntington's Disease (R6/2) | Not specified (oral in drinking water) | Oral | Improved motor impairment | [4] |
| Mouse | DSS-induced Colitis | Not specified | Not specified | Attenuated inflammatory changes | [7] |
| Mouse | Endotoxemia (Sepsis) | Not specified | Not specified | Reduced mortality and inflammation | [6][23] |
| Mouse | Rhabdomyosarcoma (Rh41 xenograft) | 125 mg/kg/day | Intraperitoneal | Significantly inhibited tumor growth | [24] |
| Mouse | Large-Cell Lung Carcinoma (NCI-H460 xenograft) | 50 mg/kg/day | Intraperitoneal | Suppressed tumor progression | [13] |
Experimental Protocols
This guide provides detailed methodologies for key experiments to aid in the design and execution of future research.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of SAHA on cancer cell lines.
Protocol:
-
Seed cells (e.g., NCI-H460, RMS cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[13][24]
-
Treat cells with varying concentrations of SAHA (e.g., 0.5 µM to 10 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[13]
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of SAHA on cell cycle distribution.
Protocol:
-
Treat cells (e.g., NCI-H460, HL-60) with the desired concentrations of SAHA (e.g., 2 µM to 5 µM) for 24 hours.[13][19]
-
Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.[13]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, e.g., 40 µg/mL) and RNase A (e.g., 0.1 mg/mL).[13]
-
Incubate at 37°C for 30 minutes in the dark.[13]
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To assess the effect of SAHA on the expression and phosphorylation status of key signaling proteins.
Protocol:
-
Treat cells with SAHA at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, acetylated tubulin, cleaved PARP) overnight at 4°C.[13][19][24]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]
-
Quantify band intensities using software like ImageJ.[24]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of SAHA in a living organism.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁷ NCI-H460 cells or serially passed Rh41 tumor fragments) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][24]
-
Allow tumors to grow to a palpable size (e.g., 5 mm in diameter or 100-200 mm³).[13][21]
-
Randomize mice into control (vehicle) and treatment groups (n=5-10 mice per group).[13][21]
-
Prepare SAHA for injection by first dissolving in DMSO and then diluting with a suitable vehicle like normal saline.[13]
-
Administer SAHA (e.g., 50-125 mg/kg/day) or vehicle via intraperitoneal injection on a defined schedule (e.g., 5 consecutive days per week).[13][24]
-
Monitor tumor volume (calculated as (width² × length) / 2) and body weight 2-3 times per week.[21]
-
At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing SAHA's Molecular Impact
To provide a clearer understanding of the complex cellular processes modulated by SAHA, the following diagrams illustrate key signaling pathways and experimental workflows.
This technical guide serves as a critical resource for the scientific community, providing a consolidated and actionable framework for advancing the study of Suberoylanilide hydroxamic acid. By detailing emerging research areas, mechanisms of action, and robust experimental protocols, it aims to accelerate the translation of this promising compound into novel therapies for a multitude of diseases.
References
- 1. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, protects dopaminergic neurons from neurotoxin-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC Inhibitor, SAHA, Prevents Colonic Inflammation by Suppressing Pro-inflammatory Cytokines and Chemokines in DSS-induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Suberoylanilide hydroxamic acid reactivates HIV from latently infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suberoylanilide Hydroxamic Acid Reactivates HIV from Latently Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) in the Inhibition of TGF-β1 Mediated Canine Corneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety, Handling, and Properties of Sulfanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sulfanilic acid, a versatile organic compound widely used as a building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document outlines its key safety information, proper handling and storage procedures, and toxicological profile to ensure its safe and effective use in a laboratory and manufacturing setting.
Chemical and Physical Properties
Sulfanilic acid (4-aminobenzenesulfonic acid) is an off-white, crystalline solid.[1] It exists as a zwitterion, which contributes to its high melting point and low solubility in many organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 121-57-3 | [2] |
| Molecular Formula | C₆H₇NO₃S | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Melting Point | 288 °C (decomposes) | [1][3] |
| Density | 1.49 g/cm³ | [1][3] |
| Solubility in Water | 12.51 g/L | [1] |
| pKa | 3.23 | [1] |
Safety and Hazard Information
Sulfanilic acid is classified as a hazardous substance and requires careful handling to minimize risk.[4][5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][6] |
This table is a summary of the most common GHS classifications. Always refer to the specific Safety Data Sheet (SDS) from your supplier for the most accurate and up-to-date information.
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 12300 mg/kg | [4][6][7] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [7][8][9] |
| NOAEL (90 days) | Rat | Oral | 1000 mg/kg bodyweight | [9] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of personnel working with sulfanilic acid.
Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling sulfanilic acid.[5] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Skin Protection: Protective gloves (nitrile rubber is a suitable option) and a lab coat or other protective clothing.[2][5]
-
Respiratory Protection: In dusty conditions, use a NIOSH-approved respirator with a particulate filter.[3][5]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5]
-
Avoid generating dust during handling.[4]
-
Wash hands thoroughly with soap and water after handling.[2][4]
-
Do not eat, drink, or smoke in areas where sulfanilic acid is handled or stored.[2][4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Containers should be clearly labeled.[4]
Safe Handling Workflow
Caption: A logical workflow for the safe handling of sulfanilic acid.
Accidental Release and First Aid Measures
Accidental Release
In case of a spill:
-
Minor Spills:
-
Major Spills:
First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]
Experimental Protocols
Sulfanilic acid is commonly synthesized via the sulfonation of aniline. Below are two representative protocols.
Conventional Synthesis of Sulfanilic Acid
This method involves the thermal rearrangement of aniline sulfate.[11]
Materials:
-
Aniline (10 mL)
-
Concentrated sulfuric acid (20 mL)[12]
-
10% Fuming sulfuric acid (optional, for improved yield)[12]
-
Cold water
-
Boiling water for recrystallization
Procedure:
-
In a 150 mL conical flask, carefully add 20 mL of concentrated sulfuric acid to 10 mL of aniline while shaking and cooling the mixture in an ice bath.[12]
-
Heat the resulting aniline hydrogen sulfate in an oil bath at 180-190 °C for one hour.[12]
-
Allow the reaction mixture to cool and then carefully pour it into approximately 200 mL of cold water with continuous stirring.[12]
-
Let the mixture stand for about 5 minutes to allow the crude sulfanilic acid to precipitate.[12]
-
Filter the crude product.
-
Recrystallize the crude sulfanilic acid from boiling water to purify it.[12]
Microwave-Assisted Synthesis of Sulfanilic Acid
This "green chemistry" approach significantly reduces reaction time.[11][13]
Materials:
Procedure:
-
Weigh 0.10 g of aniline and add 0.20 g of concentrated sulfuric acid into a porcelain crucible.[13]
-
Cover the crucible with a watch glass and place it in the center of the microwave oven's rotating plate.[13]
-
Heat the reaction mixture at half power (e.g., 350 W) for 2-4 minutes.[13]
-
After heating, carefully remove the crucible and cool it in an ice bath for about 5 minutes.[13]
-
The product can then be isolated and purified.
Experimental Workflow for Conventional Synthesis
Caption: A workflow for the conventional synthesis of sulfanilic acid.
Disposal Considerations
Dispose of sulfanilic acid and its containers in accordance with local, state, and federal regulations.[4] Waste materials should be sent to an approved waste disposal plant.[5]
This guide is intended for informational purposes and should not be a substitute for a thorough review of the Safety Data Sheet provided by the supplier and adherence to all established laboratory safety protocols.
References
- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. ICSC 0569 - SULFANILIC ACID [inchem.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. westliberty.edu [westliberty.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chimie.ucv.ro [chimie.ucv.ro]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Suberanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Suberanilic acid is an amide alkaloid secondary metabolite that has been isolated from the endophytic fungus Pestalotiopsis trachycarpicola. Recent scientific interest has focused on its potent antibacterial properties, particularly against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the experimental protocols used to elucidate its effects. It is important to distinguish this natural product from similarly named synthetic compounds, such as 8-Oxo-8-(phenylamino)octanoic acid (CAS 149648-52-2), which is also sometimes referred to as this compound and is used as an intermediate in the synthesis of histone deacetylase inhibitors[1]. This guide focuses exclusively on the antibacterial amide alkaloid.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound isolated from Pestalotiopsis trachycarpicola is limited in publicly available literature. The following table summarizes the currently available information.
| Property | Data | Reference |
| Chemical Name | This compound | [2] |
| Type of Compound | Amide Alkaloid | [2] |
| Molecular Formula | Data Not Available | |
| Molecular Weight | Data Not Available | |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available | |
| pKa | Data Not Available | |
| Appearance | Data Not Available | |
| Spectral Data (NMR, IR, MS) | While characterization would have required this data, specific spectral data is not available in the cited literature. |
Biological Activity and Mechanism of Action
This compound has demonstrated significant antimicrobial activity against MRSA, positioning it as a promising candidate for the development of new natural antimicrobial agents for food preservation and safety applications[2].
2.1 Antibacterial Potency Studies have shown that this compound exhibits a potent bactericidal mechanism that compromises the cell integrity of MRSA[2]. This leads to the leakage of intracellular macromolecules, such as proteins and nucleic acids, into the extracellular environment[2].
2.2 Multi-Targeted Mechanism of Action Quantitative proteomics analysis has revealed that this compound acts on MRSA through a multi-targeted mechanism, disrupting several critical cellular pathways simultaneously. This multi-pronged attack likely contributes to its rapid bactericidal activity and may reduce the potential for resistance development[2].
The key pathways affected are:
-
Cell Wall Integrity: The compound disrupts the integrity of the bacterial cell wall[2].
-
Nutrient Uptake: It causes the downregulation of ABC (ATP-binding cassette) transporters, which impairs the bacterium's ability to uptake essential nutrients[2].
-
Energy Metabolism: It induces dysregulation of central energy metabolism by altering key enzymes involved in glycolysis and the TCA (tricarboxylic acid) cycle[2].
-
Amino Acid Metabolism: The biosynthesis of crucial amino acids, such as arginine, is disrupted[2].
-
Protein Synthesis: this compound alters the expression of ribosomal proteins, leading to the inhibition of the translation process[2].
-
Stress Response: It suppresses the VraR cell-wall stress response regulator, preventing the bacterium from mounting a defense against cell wall damage[2].
This complex mechanism collapses the metabolic homeostasis and protein synthesis machinery of MRSA, leading to rapid cell death[2].
Experimental Protocols
The following section outlines the general methodologies employed to characterize the antibacterial activity and mechanism of action of this compound.
3.1 Isolation and Purification this compound was identified as an active secondary metabolite isolated from the endophytic fungus Pestalotiopsis trachycarpicola DCL44, which resides on the invasive plant Ageratina adenophora. The isolation process typically involves:
-
Fermentation: Culturing the fungus in a suitable broth medium to produce secondary metabolites.
-
Extraction: Using a solvent such as ethyl acetate to extract compounds from the culture.
-
Chromatographic Separation: Employing techniques like column chromatography and high-performance liquid chromatography (HPLC) to separate and purify the active compound, this compound, from the crude extract.
-
Structure Elucidation: Using spectroscopic methods (NMR, Mass Spectrometry) to determine the chemical structure of the purified compound.
3.2 Determination of Antibacterial Activity The antibacterial efficacy of this compound against MRSA is determined using standard microbiology assays.
-
Minimum Inhibitory Concentration (MIC): The MIC is determined using a broth microdilution method. A serial dilution of this compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of MRSA. The plates are incubated, and the MIC is recorded as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
Minimum Bactericidal Concentration (MBC): To determine the MBC, aliquots are taken from the wells of the MIC plate that show no visible growth. These aliquots are plated onto an agar medium without any antibacterial agent. The plates are incubated, and the MBC is defined as the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum.
3.3 Proteomics Analysis for Mechanism of Action To understand the molecular mechanism, a quantitative proteomics approach using tandem mass tagging (TMT) is employed.
-
Sample Preparation: MRSA cultures are treated with a sub-lethal concentration of this compound. A control group without the compound is also prepared.
-
Protein Extraction: Proteins are extracted from both the treated and control bacterial cells.
-
Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
TMT Labeling: The resulting peptide mixtures from the control and treated groups are labeled with different isobaric TMT reagents.
-
LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence and quantify the relative abundance of proteins between the samples.
-
Data Analysis: The data is analyzed to identify differentially expressed proteins (DEPs) between the this compound-treated group and the control group. Bioinformatic analysis of these DEPs helps to identify the key metabolic and signaling pathways that are significantly affected by the compound[3][4][5][6].
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative proteomics analysis of MRSA under different experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic study of the inhibitory effects of tannic acid on MRSA biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Combined proteomic and transcriptomic analysis of the antimicrobial mechanism of tannic acid against Staphylococcus aureus [frontiersin.org]
Methodological & Application
Application Note: A Representative Protocol for the Synthesis of Suberanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Suberanilic Acid, also known as 8-oxo-8-(phenylamino)octanoic acid. This compound serves as a key intermediate in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA) and other histone deacetylase (HDAC) inhibitors relevant to drug development.[1] The described method is based on the nucleophilic acyl substitution reaction between aniline and suberic anhydride. This protocol outlines the reaction setup, work-up, purification, and characterization of the final product, presented in a format suitable for experienced laboratory personnel.
Introduction
This compound is a dicarboxylic acid monoamide derivative. Its synthesis is a critical first step for producing more complex molecules, most notably the anti-cancer drug SAHA (Vorinostat). The structural backbone of this compound, featuring a phenylamide group and a terminal carboxylic acid, makes it a versatile building block.
The synthesis strategy detailed here employs the reaction of suberic anhydride with aniline. This method is an adaptation of amidation reactions, which are fundamental in organic synthesis. The reaction proceeds via the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and a terminal carboxylic acid.
Reaction Principle and Scheme
The synthesis is based on the acylation of an amine (aniline) with a cyclic anhydride (suberic anhydride). The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks a carbonyl carbon of suberic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of a carbon-oxygen bond within the anhydride ring to yield the final amide product, this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Aniline | 93.13 | 4.66 g (4.56 mL) | 50.0 | Freshly distilled for best results. |
| Suberic Anhydride | 156.18 | 7.81 g | 50.0 | |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | Solvent for the reaction. |
| Hydrochloric Acid (HCl), 1M | - | ~100 mL | - | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃), sat. | - | ~200 mL | - | For aqueous extraction. |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | For extraction. |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | As needed | - | For drying organic layers. |
| Ethanol (EtOH) | - | As needed | - | For recrystallization. |
| Deionized Water (H₂O) | - | As needed | - | For work-up and recrystallization. |
3.2 Equipment
-
500 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
3.3 Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add suberic anhydride (7.81 g, 50.0 mmol).
-
Dissolution: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the suberic anhydride is fully dissolved.
-
Reactant Addition: Slowly add freshly distilled aniline (4.56 mL, 50.0 mmol) to the solution dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Solvent Removal: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (Acid Wash): Redissolve the resulting residue in 100 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove any unreacted aniline.
-
Aqueous Work-up (Base Extraction): Extract the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 70 mL). The this compound product will move into the aqueous basic layer as its sodium salt.
-
Purification of Aqueous Layer: Wash the combined basic aqueous layers with ethyl acetate (1 x 50 mL) to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2-3 by the dropwise addition of concentrated HCl. A white precipitate of this compound will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
3.4 Purification
-
Recrystallization: The crude this compound can be further purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.
Visualization of Workflow
The following diagram outlines the major steps in the synthesis and purification process.
Caption: Experimental workflow for this compound synthesis.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: A white to off-white crystalline solid.
-
Yield: The expected yield of the purified product is typically in the range of 70-85%.
-
Melting Point: The melting point should be determined and compared to literature values.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the aniline ring, as well as the aliphatic protons of the suberic acid backbone.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the expected number of aromatic and aliphatic carbons, including the two carbonyl carbons (one amide, one carboxylic acid).
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
Aniline: Toxic and readily absorbed through the skin. Handle with extreme care.
-
Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
High-Yield Purification of Sulfanilic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield purification of sulfanilic acid (4-aminobenzenesulfonic acid), a critical intermediate in the synthesis of sulfa drugs, azo dyes, and other pharmaceuticals.[1][2][3] The primary purification method detailed is recrystallization, a robust technique for removing impurities from solid compounds.[4][5][6]
Introduction
Sulfanilic acid is synthesized industrially through the sulfonation of aniline with sulfuric acid.[7][8] The crude product from this synthesis often contains unreacted starting materials and by-products, necessitating a purification step to achieve the high purity required for pharmaceutical applications. Recrystallization is the most common and effective method for purifying crude sulfanilic acid.[4][6] This process relies on the principle that the solubility of sulfanilic acid and its impurities vary differently with temperature in a chosen solvent.[4] By dissolving the impure solid in a hot solvent and then allowing it to cool, the sulfanilic acid crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[5][6]
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is paramount for a successful and high-yield recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[4] Water is a commonly used and effective solvent for the recrystallization of sulfanilic acid due to its favorable solubility profile.[6]
| Solvent | Solubility of Sulfanilic Acid ( g/100 mL) | Key Considerations |
| Water | Low in cold water, high in boiling water.[6] | Effective for removing most common impurities. Activated carbon can be used for decolorization.[8][9] |
| Ethanol | Soluble. | Can be used, but water is generally preferred for sulfanilic acid. |
| Ethanol/Water Mixtures | Variable, depending on the ratio. | Can be optimized for specific impurity profiles. |
| Methanol | Soluble. | Less commonly used than water for this specific purification. |
| Ether | Slightly soluble. | Not a suitable primary solvent for recrystallization. |
| Chloroform | Insoluble. | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Standard Recrystallization of Crude Sulfanilic Acid
This protocol outlines the standard procedure for purifying crude sulfanilic acid obtained from synthesis.
Materials:
-
Crude sulfanilic acid
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude sulfanilic acid in an Erlenmeyer flask. For every 10 grams of crude product, add approximately 100-150 mL of deionized water.[8] Heat the mixture to boiling while stirring continuously to dissolve the solid.[6] Add the minimum amount of boiling water required to fully dissolve the sulfanilic acid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (e.g., 0.5-1 g per 10 g of crude product) of activated carbon.[8][9] Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Gravity Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove the carbon and any other solid impurities before crystallization. It is important to keep the solution hot during this process to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified sulfanilic acid crystals. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or drying in a desiccator.
Protocol 2: Purification via Salt Formation and Recrystallization
For certain impurity profiles, purification can be enhanced by converting sulfanilic acid to its sodium salt, which can then be recrystallized.
Materials:
-
Crude sulfanilic acid
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) solution (e.g., 10%)
-
Deionized water
-
Standard recrystallization equipment (as above)
Procedure:
-
Salt Formation: Dissolve the crude sulfanilic acid in a minimal amount of hot deionized water. While stirring, add 10% NaOH solution dropwise until the solution becomes clear and slightly alkaline. This forms the more water-soluble sodium sulfanilate.
-
Decolorization and Filtration: If necessary, decolorize the solution with activated carbon and perform a hot gravity filtration as described in Protocol 1.
-
Recrystallization of the Salt: Allow the sodium sulfanilate solution to cool, which may cause the salt to crystallize. This step can help remove impurities that are less soluble in the salt solution.
-
Re-acidification and Crystallization: Re-dissolve the sodium sulfanilate crystals in a minimal amount of warm water. While stirring, carefully add 10% HCl solution dropwise until the solution is acidic. Sulfanilic acid will precipitate out as fine white crystals.
-
Isolation, Washing, and Drying: Cool the mixture in an ice bath to ensure complete precipitation. Collect the purified sulfanilic acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry as described in Protocol 1.
Visualization of Experimental Workflows
Caption: Workflow for the standard recrystallization of sulfanilic acid.
Caption: Workflow for purification of sulfanilic acid via salt formation.
References
- 1. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Analytical Techniques for the Detection and Quantification of Sulfanilic Acid: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols for the analytical detection and quantification of sulfanilic acid. Sulfanilic acid (4-aminobenzenesulfonic acid) is a crucial intermediate in the synthesis of various organic dyes, pharmaceuticals, and food additives.[1][2][3] Its accurate detection and quantification are essential for quality control, environmental monitoring, and research purposes. The following sections detail various analytical methodologies, including chromatography, spectroscopy, and electrochemistry, to provide researchers, scientists, and drug development professionals with a comprehensive guide.
Disclaimer: The user query specified "suberanilic acid." Following a comprehensive search, it was determined that this is likely a typographical error, and the intended compound was "sulfanilic acid," a widely studied compound with established analytical methods. The information presented herein pertains to the analysis of sulfanilic acid.
I. Analytical Methodologies: A Comparative Overview
A variety of analytical techniques can be employed for the detection and quantification of sulfanilic acid, each with its own advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods.
| Technique | Principle | Advantages | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and suitability for non-volatile compounds. | LOD: 0.15 mg/L[4][5], Linear Range: 5 - 200 mg/L[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, providing structural information. | Requires derivatization for non-volatile analytes. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple, rapid, and cost-effective. | Can be used for quantification after diazotization-coupling reactions.[6] |
| Electrochemical Sensors | Measurement of the electrical response of the analyte at an electrode surface. | High sensitivity, potential for miniaturization and real-time monitoring. | LOD: 0.3 µg L-1 for related compounds[7], 0.48 µM for nitrite detection using a modified electrode.[8] |
II. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the determination of sulfanilic acid in various samples, such as feed additives.[4][5]
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sulfanilic acid standard
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mixture of methanol and water (1:4, v/v). Adjust the pH to 2.9 with 0.01 mol/L phosphoric acid.[4][5]
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of sulfanilic acid in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5 - 200 mg/L).[4][5]
3. Sample Preparation
-
Solid Samples (e.g., feed additives):
-
Weigh a representative portion of the homogenized sample.
-
Extract the sulfanilic acid using a suitable solvent (e.g., the mobile phase) with the aid of sonication or shaking.
-
Centrifuge the extract to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples:
-
Dilute the sample with the mobile phase if the concentration of sulfanilic acid is expected to be high.
-
Filter the sample through a 0.45 µm syringe filter.
-
4. Chromatographic Conditions
-
Mobile Phase: Methanol:Water (1:4, v/v), pH 2.9 with phosphoric acid[4][5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Data Analysis
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify the sulfanilic acid peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of sulfanilic acid in the sample by interpolating its peak area on the calibration curve.
B. UV-Visible Spectrophotometry
This protocol outlines a method for the determination of total phenols, which can be adapted for sulfanilic acid through a diazotization-coupling reaction.[6]
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer
-
Sulfanilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium carbonate
-
Coupling agent (e.g., N-(1-naphthyl)ethylenediamine)
-
Volumetric flasks and pipettes
2. Preparation of Reagents
-
Diazotized Sulfanilic Acid Reagent:
-
Dissolve a known amount of sulfanilic acid in a sodium carbonate solution.
-
Add a solution of sodium nitrite.
-
Cool the mixture in an ice bath and slowly add hydrochloric acid to form the diazonium salt.[2] This reagent should be prepared fresh.
-
-
Standard Solutions: Prepare a series of standard solutions of sulfanilic acid in deionized water.
3. Experimental Procedure
-
To a set of volumetric flasks, add aliquots of the standard solutions and the sample solution.
-
Add the freshly prepared diazotized sulfanilic acid reagent to each flask.
-
Add the coupling agent solution and mix well.
-
Allow the reaction to proceed for a specified time to allow for color development.
-
Dilute the solutions to the mark with deionized water.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
4. Data Analysis
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of sulfanilic acid in the sample by comparing its absorbance to the calibration curve.
C. Electrochemical Detection
This protocol provides a general framework for the electrochemical detection of sulfanilic acid using a modified glassy carbon electrode (GCE).
1. Instrumentation and Materials
-
Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes)
-
Glassy Carbon Electrode (GCE)
-
Modifying material (e.g., poly(p-aminobenzene sulphonic acid))[7]
-
Supporting electrolyte (e.g., phosphate buffer solution)
-
Sulfanilic acid standard
2. Electrode Modification
-
Polish the GCE with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol.
-
The electrode can be modified by electropolymerization of a monomer, such as p-aminobenzene sulphonic acid, onto the GCE surface.[7]
3. Electrochemical Measurement
-
Place the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing the supporting electrolyte.
-
Record the background signal using a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Add a known concentration of sulfanilic acid to the cell and record the electrochemical response.
-
For quantitative analysis, perform a series of additions of the sulfanilic acid standard and record the corresponding signal change.
4. Data Analysis
-
Construct a calibration plot of the peak current versus the concentration of sulfanilic acid.
-
Determine the concentration of sulfanilic acid in an unknown sample by measuring its peak current and using the calibration plot.
III. Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of sulfanilic acid using HPLC.
Logical Relationship of Analytical Techniques
Caption: Relationship between sulfanilic acid and analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel conducting poly(p-aminobenzene sulphonic acid)-based electrochemical sensor for sensitive determination of Sudan I and its application for detection in food stuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elaboration of a chemical sensor based on polyaniline and sulfanilic acid diazonium salt for highly sensitive detection nitrite ions in acidified aqueous media - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suberanilic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of suberanilic acid (4-(octanoylamino)benzoic acid) as a foundational scaffold in organic synthesis, particularly for applications in drug discovery and materials science. While specific literature on this compound is not abundant, its structural motifs—a lipophilic octanoyl chain, an amide linkage, and a functionalizable benzoic acid—make it a highly valuable and versatile building block. The protocols and applications outlined below are based on established synthetic methodologies for analogous N-acylated p-aminobenzoic acids.
Introduction to this compound in Organic Synthesis
This compound is an N-acylated derivative of p-aminobenzoic acid (PABA). The incorporation of an eight-carbon aliphatic chain introduces significant lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a target molecule, such as membrane permeability and plasma protein binding. The amide bond provides a rigid and stable linker, while the carboxylic acid group of the benzoic acid moiety offers a reactive handle for a wide array of chemical transformations.
Key Structural Features and Synthetic Advantages:
-
Lipophilic Tail: The octanoyl group can enhance interactions with hydrophobic pockets in biological targets and improve cell membrane penetration.
-
Amide Linker: A stable and synthetically accessible linkage that can participate in hydrogen bonding.
-
Aromatic Core: The benzene ring provides a rigid scaffold that can be further functionalized.
-
Carboxylic Acid Handle: Enables a variety of coupling reactions, including amidation, esterification, and conversion to other functional groups.
Synthetic Protocols
The primary method for the synthesis of this compound and its subsequent use as a building block involves standard, high-yielding reactions.
Synthesis of this compound
The most direct route to this compound is the acylation of p-aminobenzoic acid with octanoyl chloride via the Schotten-Baumann reaction. This method is robust and generally provides good to excellent yields.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Octanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add octanoyl chloride (1.1 eq) dropwise to the stirred solution using an addition funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a white solid.
Table 1: Representative Reaction Parameters for this compound Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) |
| p-Aminobenzoic Acid | 1.0 | 137.14 | 1.37 |
| Octanoyl Chloride | 1.1 | 162.65 | 1.79 |
| Sodium Hydroxide | 2.2 | 40.00 | 0.88 |
| Product | 279.37 | Expected Yield >85% |
Use of this compound in Amide Bond Formation
This compound can be readily coupled with various amines to generate a library of amide derivatives. Standard peptide coupling reagents are effective for this transformation.
Experimental Protocol: Amide Coupling with a Primary Amine
Reaction Scheme:
Caption: General scheme for amide coupling using this compound.
Materials:
-
This compound
-
Primary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (2 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Applications in Drug Discovery and Development
This compound is a valuable scaffold for the synthesis of novel bioactive molecules. Its structural features allow for systematic modification to explore structure-activity relationships (SAR).
Building Block Approach in Medicinal Chemistry
The concept of using molecular building blocks is central to modern drug discovery. This compound can be derivatized at the carboxylic acid terminus to generate a library of compounds for biological screening.
Caption: Workflow for using this compound in drug discovery.
Potential Therapeutic Areas
Based on the biological activities of structurally related N-acylated aminobenzoic acids, derivatives of this compound may exhibit a range of therapeutic effects.
Table 2: Potential Biological Activities and Therapeutic Targets
| Potential Activity | Rationale |
| Antimicrobial | The lipophilic tail can facilitate interaction with and disruption of bacterial cell membranes. The PABA core is a known pharmacophore in folate biosynthesis inhibitors. |
| Anticancer | The amide functionality and aromatic ring are common features in many anticancer agents. Modifications can be designed to target specific kinases or other cancer-related proteins. |
| Anti-inflammatory | N-acylated aromatic compounds have been explored as inhibitors of inflammatory pathways. |
Characterization Data
Synthesized this compound and its derivatives should be thoroughly characterized to confirm their identity and purity.
Table 3: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid, the amide N-H proton, and the aliphatic protons of the octanoyl chain. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the octanoyl chain. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of C₁₅H₂₁NO₃ (279.33 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its straightforward preparation and the presence of multiple functionalizable sites make it an attractive starting point for the development of novel compounds in medicinal chemistry and materials science. The protocols and application notes provided here offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile molecule.
Application Notes and Protocols: Suberanilic Acid in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberanilic acid, chemically known as 8-oxo-8-(phenylamino)octanoic acid, serves as a crucial intermediate in the synthesis of a significant class of therapeutic agents known as histone deacetylase (HDAC) inhibitors. While not a therapeutic agent in itself, its primary application in pharmaceutical drug discovery is as a key building block for the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat. Vorinostat is a potent, non-selective HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma and is under investigation for a variety of other malignancies.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of SAHA, the mechanism of action of SAHA, its therapeutic applications, and detailed protocols for its synthesis and biological evaluation.
Application: Synthesis of the HDAC Inhibitor Vorinostat (SAHA)
The primary application of this compound in drug discovery is its role as a direct precursor to Vorinostat (SAHA). The synthesis involves the conversion of the carboxylic acid group of this compound into a hydroxamic acid. This transformation is a critical step in creating the final active pharmaceutical ingredient.
Data Presentation: Inhibitory Profile of Vorinostat (SAHA)
The following tables summarize the inhibitory activity of Vorinostat (SAHA), derived from this compound, against various histone deacetylase isoforms and its anti-proliferative effects on a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Vorinostat (SAHA) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [1][2] |
| HDAC2 | - | - |
| HDAC3 | 20 | [1][2] |
| HDAC6 | - | - |
| HDAC7 | - | - |
| HDAC8 | - | - |
| HDAC11 | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity of Vorinostat (SAHA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [2][3] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [2][3] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [2][3] |
| MCF-7 | Breast Cancer | 0.75 | [2][3] |
| SKBr-3 | Breast Cancer | - | [3] |
| MDA-MB-468 | Breast Cancer | - | [3] |
| HH | Cutaneous T-cell Lymphoma | 0.146 | [4] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | [4] |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | [4] |
| MylA | Cutaneous T-cell Lymphoma | 1.375 | [4] |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 | [4] |
Note: IC50 values represent the concentration of the drug that inhibits cell growth by 50% and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibition by Vorinostat (SAHA)
Vorinostat (SAHA) exerts its anti-cancer effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the relaxation of chromatin structure, allowing for the transcription of genes that regulate key cellular processes such as cell cycle arrest and apoptosis.
Caption: HDAC Inhibition by Vorinostat (SAHA) leading to cell cycle arrest and apoptosis.
Experimental Workflow for HDAC Inhibitor Drug Discovery
The following diagram illustrates a general workflow for the discovery and preclinical evaluation of HDAC inhibitors, starting from the synthesis of the compound.
Caption: A generalized workflow for the discovery and development of HDAC inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Vorinostat (SAHA) from this compound
This protocol describes the conversion of this compound to Vorinostat (SAHA).
Materials:
-
This compound (8-oxo-8-(phenylamino)octanoic acid)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Formation of Hydroxamic Acid:
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (2.5 equivalents) in anhydrous THF. Stir for 30 minutes at room temperature.
-
Cool the hydroxylamine solution to 0 °C.
-
Dissolve the crude acid chloride from step 1 in a minimal amount of anhydrous THF and add it dropwise to the hydroxylamine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Vorinostat (SAHA).
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (e.g., SAHA) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and a reference inhibitor (e.g., SAHA) in HDAC Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer.
-
Prepare the fluorogenic HDAC substrate and developer solutions in HDAC Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
Diluted recombinant HDAC enzyme
-
-
Include control wells: "no enzyme" (buffer only) and "no inhibitor" (enzyme and vehicle).
-
-
Enzyme Reaction:
-
Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Measurement:
-
Stop the reaction by adding the developer solution (containing a stop solution like Trichostatin A) to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Test compound (e.g., SAHA) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
-
References
Role of suberanilic acid in polymer chemistry and material science
It appears there might be a misunderstanding regarding the chemical compound of interest. The term "suberanilic acid" does not correspond to a recognized compound in the field of chemistry. It is highly probable that this is a typographical error for either suberic acid or sulfanilic acid .
These are two distinct molecules with different structures and applications in polymer chemistry and material science. To provide you with accurate and relevant Application Notes and Protocols, please clarify which of the following compounds you are interested in:
-
Suberic acid: A dicarboxylic acid, also known as octanedioic acid. It is used in the synthesis of biodegradable polymers for biomedical applications such as drug delivery and tissue engineering.
-
Sulfanilic acid: An aminobenzenesulfonic acid. It is utilized in the production of dyes, sulfa drugs, and as a component in polymer synthesis to create materials with specific functionalities, such as polymer-supported catalysts.
Once you specify the correct compound, I will be able to generate the detailed information you requested, including data tables, experimental protocols, and visualizations.
Application Notes and Protocols for the Spectroscopic Analysis of Suberanilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of suberanilic acid (N-phenylsuberamic acid). Due to the limited availability of direct experimental spectra for this compound, this document presents a predicted data set based on the analysis of its precursor, suberic acid, and established principles of NMR spectroscopy for N-phenyl amides. A comprehensive experimental protocol for the synthesis and NMR analysis of this compound is also included.
Introduction to this compound and its Spectroscopic Characterization
This compound is a derivative of suberic acid, a dicarboxylic acid. It is formed by the reaction of suberic anhydride with aniline. The structural elucidation and purity assessment of this compound are crucial for its application in research and development, particularly in the synthesis of novel compounds and materials. NMR spectroscopy is an essential analytical technique for confirming the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the experimental data of suberic acid and typical chemical shift ranges for N-phenyl amides.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group and the methylene protons of the suberic acid backbone.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.5 - 7.6 | Doublet | 2H |
| H-3', H-5' | 7.2 - 7.3 | Triplet | 2H |
| H-4' | 7.0 - 7.1 | Triplet | 1H |
| NH | 8.0 - 9.0 | Singlet (broad) | 1H |
| H-2 | ~2.3 | Triplet | 2H |
| H-7 | ~2.2 | Triplet | 2H |
| H-3 | ~1.6 | Multiplet | 2H |
| H-6 | ~1.6 | Multiplet | 2H |
| H-4, H-5 | ~1.3 | Multiplet | 4H |
| COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
Solvent: DMSO-d₆
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum of this compound will display signals for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid groups, and the aliphatic carbons of the suberic acid chain.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' | ~139 |
| C-2', C-6' | ~120 |
| C-3', C-5' | ~129 |
| C-4' | ~124 |
| C=O (Amide) | ~172 |
| C=O (Carboxylic Acid) | ~174 |
| C-2 | ~36 |
| C-7 | ~34 |
| C-3 | ~28 |
| C-6 | ~28 |
| C-4, C-5 | ~25 |
Solvent: DMSO-d₆
Experimental Protocols
Synthesis of this compound from Suberic Anhydride and Aniline
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Suberic anhydride
-
Aniline
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve suberic anhydride (1 equivalent) in anhydrous toluene.
-
Add aniline (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
This section outlines the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Labeling: Properly label the NMR tube with the sample identification.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
¹H NMR Experiment:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).
-
Set the number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Experiment:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for the ¹H experiment).
-
Acquire the FID.
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for NMR analysis of this compound.
Application Note: Characterization and Quantitative Analysis of Suberanilic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the characterization and quantitative analysis of Suberanilic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, for the purpose of this document, is identified as N-phenyl suberamic acid, a molecule combining structural features of suberic acid and aniline. The protocols provided herein cover sample preparation from biological matrices, optimized LC-MS/MS parameters for detection, and a proposed fragmentation pathway for structural confirmation. This method is suitable for applications in drug metabolism studies, biomarker discovery, and pharmacokinetic analysis where precise and reliable quantification is critical.
Introduction
This compound (N-phenyl suberamic acid) is a dicarboxylic acid monoamide. Its structure, incorporating both a hydrophobic phenyl group and a hydrophilic carboxylic acid moiety, makes it a candidate for investigation in various biological systems. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such molecules in complex matrices.[1]
This document provides a comprehensive protocol for the analysis of this compound. The methodology utilizes a reversed-phase liquid chromatography system for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
Chemical Structure of this compound (Assumed)
-
Systematic Name: 8-oxo-8-(phenylamino)octanoic acid
-
Common Name: N-phenyl suberamic acid (this compound)
-
Molecular Formula: C₁₄H₁₉NO₃
-
Molecular Weight: 249.31 g/mol
-
Exact Mass: 249.1365
Experimental
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-Suberanilic Acid) or a structurally similar compound.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade)
-
Reagents: Formic Acid (FA, LC-MS Grade)
-
Sample Preparation: 0.22 µm syringe filters, microcentrifuge tubes.
The following protocol is designed for the extraction of this compound from serum or plasma.
-
Aliquoting: Pipette 100 µL of the serum/plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in MeOH) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer for Analysis: Transfer the final solution to an LC autosampler vial for injection.
A standard triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Agilent ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Gradient Elution | |
| Time (min) | %B |
| 0.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Agilent 6400 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
The use of formic acid in the mobile phase promotes protonation of this compound, leading to a strong signal in positive ESI mode.[2][3] The C18 column provides excellent retention and peak shape for this moderately hydrophobic molecule. The gradient elution ensures efficient separation from endogenous matrix components and a total run time of 10 minutes.
Full scan and product ion scan experiments were performed to determine the optimal precursor and product ions for MRM analysis. In positive ion mode, this compound readily forms a protonated molecule [M+H]⁺ at m/z 250.1. Collision-induced dissociation (CID) of this precursor ion leads to characteristic product ions. The most abundant and stable fragment is proposed to be m/z 94.1, corresponding to the protonated aniline fragment resulting from the cleavage of the amide bond.
References
Developing an HPLC Method for Suberanilic Acid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of suberanilic acid. The methodologies outlined are based on established principles of reversed-phase chromatography and methods developed for structurally similar compounds, such as sulfanilic acid.
Introduction
This compound, also known as 4-aminobenzenesulfonic acid, is an organic compound that finds application in various stages of pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This application note describes a robust HPLC method using a C18 stationary phase and UV detection, which is a common and accessible technique in most analytical laboratories.
Chromatographic Conditions
Based on methods for analogous compounds, a reversed-phase HPLC approach is recommended. The following table summarizes the proposed starting conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (20:80, v/v) with 0.01 M Phosphoric Acid (pH adjusted to 2.9) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 244 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade, for sample preparation if needed)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering components.[1] The appropriate method will depend on the sample matrix.
-
For Solid Samples:
-
Accurately weigh a portion of the homogenized sample.
-
Extract with a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water). Sonication or vortexing can aid extraction.
-
Centrifuge the extract to pelletize insoluble components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Liquid Samples (e.g., reaction mixtures, biological fluids):
-
If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences.[1][2]
-
For samples with high protein content, protein precipitation may be necessary.[2][3] This can be achieved by adding an organic solvent like acetonitrile.[2][3]
-
After extraction or precipitation, filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Method Validation Parameters (Expected Performance)
The following table presents typical method validation parameters based on a published method for the closely related compound, sulfanilic acid.[4][5][6] Similar performance is expected for this compound under the proposed conditions.
| Parameter | Expected Performance |
| Linearity Range | 5 - 200 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (S/N = 3) | ~0.15 mg/L |
| Limit of Quantification (LOQ) (S/N = 10) | ~0.50 mg/L |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
The proposed reversed-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is based on common laboratory instrumentation and reagents, making it readily adaptable for routine use in quality control and research environments. Method parameters can be further optimized to suit specific sample matrices and analytical requirements.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nacalai.com [nacalai.com]
- 4. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Suberanilic Acid in the Synthesis of Novel Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2][3] The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][4] Aberrant HDAC activity is associated with the development and progression of various cancers, making them a key target for therapeutic intervention.[5][6][7]
HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[8][9] These molecules typically consist of three key pharmacophoric features: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[10] Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma and serves as a scaffold for the design of new HDACis.[6][7]
This document provides detailed application notes and protocols for the synthesis of novel histone deacetylase inhibitors using suberanilic acid as a key intermediate. This compound (N-phenylsuberamic acid) forms the core structure of the cap and linker region of many SAHA analogs.
Signaling Pathways Affected by HDAC Inhibition
Inhibition of HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression. This can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][6] Key signaling pathways and proteins affected by HDAC inhibition include the upregulation of the cell cycle inhibitor p21, stabilization of the tumor suppressor p53, and induction of both intrinsic and extrinsic apoptotic pathways.[1]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the development of novel HDAC inhibitors based on a this compound scaffold involves a multi-step process from initial synthesis to biological evaluation.
Data Presentation: In Vitro Activity of SAHA and Analogs
The following tables summarize the inhibitory activities of suberoylanilide hydroxamic acid (SAHA) and some of its analogs against various HDAC isoforms and cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Activity (IC50) against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |
| SAHA (Vorinostat) | 13 | 70 | - | - | 44 | [11] |
| Indazole analog 16b | 13 | 62 | - | - | 41 | [11] |
| Indazole analog 16n | 2.7 | 4.2 | - | - | 3.6 | [6] |
| Indazole analog 16p | 3.1 | 3.6 | - | - | 3.3 | [6] |
| Quinazoline analog 101 | 15.3 (total HDAC) | - | - | - | - | [11] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | HCT-116 (μM) | HeLa (μM) | T-47D (μM) | MCF-7 (μM) | BT-474 (μM) | Reference(s) |
| SAHA (Vorinostat) | - | - | - | - | - | |
| Indazole analog 16n | > SAHA | > SAHA | - | - | - | [6] |
| Indazole analog 16p | > SAHA | > SAHA | - | - | - | [6] |
| Compound 10a | - | - | - | 1.01 | - | [12] |
| Compound 10c | - | - | - | - | - | [12] |
| Capless HDACi 6d | - | - | 1.01 | 11.13 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 5)
This protocol describes the synthesis of the key intermediate, this compound, from suberic anhydride and aniline.[13]
Materials:
-
Suberic anhydride
-
Aniline
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve suberic anhydride (1.0 eq) in THF.
-
Add aniline (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Dilute the mixture with water.
-
Filter the resulting solid precipitate.
-
Recrystallize the solid from water to obtain pure 8-oxo-8-(phenylamino)octanoic acid (this compound).
Protocol 2: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
This protocol outlines the conversion of this compound to the final hydroxamic acid product, SAHA.[13][14]
Materials:
-
This compound (from Protocol 1)
-
O-benzylhydroxylamine
-
Coupling agents (e.g., HBTU, DCC)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, acetonitrile)
-
Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., H2 gas)
-
Methanol or Ethanol
Procedure:
-
Coupling:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add O-benzylhydroxylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Deprotection:
-
Purify the O-benzyl protected intermediate by column chromatography.
-
Dissolve the purified product in methanol or ethanol.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.
-
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, suberoylanilide hydroxamic acid (SAHA), by recrystallization or column chromatography.
-
Protocol 3: In Vitro HDAC Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against specific HDAC isoforms using a commercially available fluorescence-based assay.
Materials:
-
Synthesized HDAC inhibitor compounds
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™)
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the HDAC enzyme, and the fluorogenic substrate.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Protocol 4: Cell Proliferation Assay (WST-8 Assay)
This protocol describes a colorimetric assay to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.[12]
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, MCF-7)
-
Cell culture medium and supplements
-
Synthesized HDAC inhibitor compounds
-
WST-8 reagent (e.g., CCK-8)
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
Add the WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
The synthesis of novel HDAC inhibitors based on the this compound scaffold continues to be a promising avenue for the development of new anti-cancer therapeutics. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new compounds with potentially improved potency and selectivity. Further exploration of different cap groups and linker modifications, guided by structure-activity relationship studies, will be crucial in advancing this class of inhibitors towards clinical applications.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C6 position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfanilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sulfanilic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfanilic acid?
The most prevalent method for synthesizing sulfanilic acid is through the sulfonation of aniline using concentrated sulfuric acid. This process, often referred to as the "baking process," involves heating aniline with sulfuric acid to induce an electrophilic aromatic substitution.[1][2]
Q2: What are the typical reaction conditions for the conventional "baking" synthesis of sulfanilic acid?
Conventional synthesis typically involves heating a mixture of aniline and concentrated sulfuric acid at a temperature range of 180-190°C for 4 to 5 hours.[3] The reaction initially forms aniline sulfate, which then rearranges to phenylsulfamic acid and finally to the more stable p-aminobenzenesulfonic acid (sulfanilic acid).[1][2]
Q3: Are there alternative, more efficient methods for synthesizing sulfanilic acid?
Yes, modern techniques such as microwave-assisted synthesis offer a greener and more efficient alternative. This method can significantly reduce the reaction time to a few minutes and may lead to higher yields compared to conventional heating.[2][3]
Q4: What is the expected yield for sulfanilic acid synthesis?
Yields can vary significantly depending on the method and reaction conditions. While well-optimized conventional methods can achieve good yields, reports show they can be as low as 4-8% if not properly controlled.[4] Microwave-assisted synthesis has been reported to achieve yields of up to 90%.[2]
Q5: How can I purify the crude sulfanilic acid?
Common purification techniques include:
-
Recrystallization: Dissolving the crude product in hot water and allowing it to cool slowly to form purer crystals.[5]
-
Decolorization: Using activated charcoal during recrystallization to remove colored impurities.
-
Washing: Washing the filtered crystals with cold water to remove soluble impurities.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[5]- Sublimation of aniline at high temperatures.- Formation of byproducts due to improper temperature control. | - Check for complete reaction: Take a small sample of the reaction mixture and add it to a 10% sodium hydroxide solution. If oily drops of aniline are visible, the reaction is incomplete and requires further heating.[5]- Ensure proper temperature control: Maintain the reaction temperature strictly between 180-190°C. Overheating can lead to charring. - Consider microwave synthesis: This method often provides higher yields in a shorter time.[2] |
| Product is highly colored (purple, black, or grey) | - Oxidation of aniline to colored impurities like quinoneimine dyes.[3]- Charring of the reaction mixture due to excessive heat. | - Strict temperature control: Avoid temperatures above 190°C.- Purification: Use decolorizing carbon during recrystallization to adsorb colored impurities. Multiple recrystallizations may be necessary. |
| Product is insoluble in hot water during recrystallization | - Formation of insoluble polymeric byproducts. | - Optimize reaction conditions: Ensure the correct molar ratio of reactants and maintain the recommended temperature range to minimize byproduct formation. |
| Oily droplets observed when adding reaction mixture to water | - Presence of unreacted aniline.[5] | - Increase reaction time: Continue heating the reaction mixture and re-test for the presence of aniline as described in the "Low Yield" section.[5] |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Conventional Heating ("Baking" Method) | Microwave-Assisted Synthesis |
| Reaction Temperature | 180-200°C[2] | N/A (Power setting, e.g., 350-400W)[3] |
| Reaction Time | 4-5 hours[3] | 2-4 minutes[2][3] |
| Reported Yield | Can be low (e.g., 4-8%)[4] but can be optimized to ~80%[2] | Up to 90%[2] |
| Energy Consumption | High | Low |
| Key Considerations | Prone to charring and byproduct formation if not carefully controlled. | Requires a microwave reactor. Reaction time is critical; prolonged irradiation can lead to byproduct formation.[3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Sulfanilic Acid
-
Reaction Setup: In a fume hood, cautiously add 20 mL of concentrated sulfuric acid in small portions to 10 g of freshly distilled aniline in a 250 mL round-bottom flask with a stir bar. The reaction is highly exothermic.[5]
-
Heating: Attach a reflux condenser and place the flask in an oil bath. Heat the mixture to 180-190°C with continuous stirring for 4-5 hours.[5]
-
Reaction Monitoring: To check for completion, take a few drops of the reaction mixture and add them to a 10% sodium hydroxide solution. If the solution is clear, the aniline has fully reacted. If oily drops are present, continue heating and retest hourly.[5]
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into 100 mL of cold water while stirring. The crude sulfanilic acid will precipitate as a grey crystalline mass.[5]
-
Filtration: Collect the crude product by suction filtration and wash it with ice-cold water to remove impurities.[5]
-
Purification:
-
Dissolve the crude product in a minimal amount of hot water.
-
Add 2-3 g of decolorizing carbon and boil the solution for a few minutes.
-
Filter the hot solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in an oven at 105-110°C to obtain anhydrous sulfanilic acid.[2]
-
Protocol 2: Microwave-Assisted Synthesis of Sulfanilic Acid
-
Reagent Preparation: In a porcelain crucible, mix 2.5 mL of aniline with 2.5 mL of 96% sulfuric acid.[2]
-
Microwave Irradiation: Place the crucible in a microwave oven and irradiate at 400 W for 3 minutes. Note that increasing the irradiation time may decrease the yield due to byproduct formation.[2]
-
Work-up:
-
Allow the crucible to cool.
-
Transfer the resulting mixture to a beaker containing 25 mL of 10% sodium carbonate solution and heat.
-
Add activated charcoal, boil for a few minutes, and filter the hot solution.
-
Acidify the filtrate with hydrochloric acid. Sulfanilic acid will crystallize upon standing.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Dry the crystals in an oven at 105°C.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of sulfanilic acid.
Caption: Troubleshooting decision tree for sulfanilic acid synthesis.
References
Identifying and avoiding side reactions in suberanilic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of suberanilic acid (p-aminobenzenesulfonic acid).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
A1: this compound is typically synthesized through the electrophilic sulfonation of aniline using concentrated sulfuric acid. The reaction proceeds through an initial formation of aniline hydrogen sulfate, which then rearranges upon heating to primarily form the para-substituted product, this compound, as a zwitterion.[1]
Q2: What are the typical reaction conditions for this synthesis?
A2: The conventional method involves heating a mixture of aniline and concentrated sulfuric acid at a temperature of 180-190°C for 4 to 5 hours.[2][3] Some procedures may utilize oleum to reduce the reaction time to about one hour.[4]
Q3: How can I monitor the completion of the reaction?
A3: To check for reaction completion, a small sample of the reaction mixture can be added to a 10% sodium hydroxide solution. If the solution is clear, it indicates that the aniline has been fully consumed. The presence of oily droplets suggests unreacted aniline, and the reaction should be heated for a longer duration.[2]
Q4: What is the purpose of pouring the reaction mixture into cold water at the end of the synthesis?
A4: Pouring the cooled reaction mixture into cold water causes the crude this compound to precipitate as a solid.[2][4] This is due to its lower solubility in cold water, which allows for its separation from the acidic reaction medium and other water-soluble impurities.
Q5: Are there alternative, faster methods for synthesizing this compound?
A5: Yes, microwave-assisted synthesis has been shown to be a significantly faster method, reducing the reaction time from several hours to just a few minutes.[3][5] This is attributed to the selective absorption of microwave energy by the polar molecules in the reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[2]2. Overheating leading to product decomposition.[4][5]3. Loss of product during workup and purification. | 1. Monitor the reaction for completion as described in FAQ #3 and extend the heating time if necessary.2. Strictly maintain the reaction temperature between 180-190°C. Use an oil bath for better temperature control.[2][4]3. When washing the crude product, use ice-cold water to minimize dissolution.[2] |
| Dark Purple or Black Product | 1. Overheating causing charring and oxidation of aniline to products like aniline black.[4][5]2. Presence of impurities in the starting materials. | 1. Ensure the reaction temperature does not exceed 190°C.[4]2. Use freshly distilled aniline for the reaction.[4]3. Purify the crude product by recrystallization from hot water with the addition of decolorizing carbon.[2] |
| Gummy or Oily Product | 1. Presence of unreacted aniline.[2]2. Incomplete precipitation of the product. | 1. Ensure the reaction has gone to completion before workup.[2]2. Ensure the water used for precipitation is sufficiently cold and that the mixture is stirred well to induce crystallization. |
| Product is difficult to filter | 1. Very fine crystals have formed. | 1. Allow the precipitated product to stand in the cold solution for a longer period to allow for crystal growth.2. Use vacuum filtration for more efficient separation.[2] |
| Presence of Ortho or Meta Isomers | 1. The reaction conditions favor the formation of the para isomer due to steric hindrance from the bulky sulfonyl group.[2] However, minor amounts of ortho and meta isomers can form. | 1. The formation of these isomers is generally minimal and they are typically removed during the recrystallization process due to differences in solubility. |
Experimental Protocols
Conventional Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid in small portions to 10.2 grams of aniline, with cooling in an ice bath to manage the exothermic reaction.[2][4] A magnetic stirrer should be used.
-
Heating: Attach a reflux condenser and heat the mixture in an oil bath to 180-190°C for 4-5 hours with continuous stirring.[2]
-
Workup: Allow the flask to cool to room temperature. Pour the contents into approximately 100-200 mL of cold water while stirring.[2][4]
-
Isolation: Collect the precipitated crude this compound by vacuum filtration and wash the crystals with a small amount of ice-cold water.[2]
-
Purification: Dissolve the crude product in a minimal amount of hot water. If the solution is colored, add a small amount of decolorizing carbon and heat to boiling. Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in an oven at 110-120°C to obtain the anhydrous product.[2]
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reaction conditions and potential side products.
References
Technical Support Center: Optimization of Suberanilic Acid Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of suberanilic acid. Given the limited specific literature on this compound, this guide draws upon established principles of analogous chemical transformations, primarily the synthesis of sulfanilic acid and general reactions of dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While specific literature for this compound is scarce, a plausible and common approach involves a two-step process: (1) selective amination of suberic acid to introduce an amino group, followed by (2) sulfonation of the resulting amino-containing intermediate. An alternative could be the reaction of a halogenated suberic acid derivative with an amino-sulfonic acid.
Q2: What are the critical reaction parameters to control during the sulfonation step?
A2: Temperature and reaction time are crucial. Overheating can lead to charring and the formation of by-products.[1] For analogous reactions like the synthesis of sulfanilic acid, temperatures are typically maintained between 180-190°C for several hours.[2][3] The concentration of the sulfonating agent (e.g., sulfuric acid or oleum) is also a key parameter to optimize.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material and the formation of the product.[2] High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.
Q4: What are the expected properties of this compound?
A4: Based on its presumed structure (an amino-sulfonic acid derivative of suberic acid), this compound is expected to be a crystalline solid with a high melting point and good solubility in aqueous basic solutions. Similar to sulfanilic acid, it likely exists as a zwitterion.[4]
Q5: What are the primary safety precautions to take during this synthesis?
A5: Concentrated sulfuric acid and oleum are highly corrosive and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction can be exothermic, especially during the initial mixing of reactants, and should be controlled by slow addition and cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete amination of suberic acid. | - Ensure the amination reaction goes to completion by optimizing reaction time, temperature, and reagent ratios.- Purify the aminated intermediate before proceeding to the sulfonation step. |
| Inefficient sulfonation. | - Increase the reaction temperature or time for the sulfonation step, but avoid excessive heating to prevent degradation.- Use a stronger sulfonating agent, such as fuming sulfuric acid (oleum), if concentrated sulfuric acid is ineffective.[1] | |
| Loss of product during workup. | - this compound may be soluble in the aqueous acidic workup solution. Adjust the pH to its isoelectric point to precipitate the product before filtration.- Wash the crude product with minimal amounts of cold water to reduce losses.[3] | |
| Product is Dark or Discolored | Charring due to excessive heat. | - Carefully control the reaction temperature during sulfonation. Use an oil bath for uniform heating.[1][3]- Reduce the reaction time if possible. |
| Formation of colored by-products. | - Optimize the molar ratio of reactants to minimize side reactions.- Purify the crude product by recrystallization, possibly with the use of activated charcoal to remove colored impurities.[3] | |
| Difficulty in Product Purification | Product is highly soluble in the recrystallization solvent. | - Test a variety of solvents or solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Consider using an anti-solvent to induce crystallization. |
| Presence of inorganic salts. | - Wash the crude product thoroughly with deionized water to remove any residual inorganic salts from the reaction. | |
| Inconsistent Results | Variability in starting material quality. | - Use pure, dry starting materials. The presence of moisture can interfere with the sulfonation reaction.- Characterize the starting materials (e.g., via melting point or NMR) to ensure their identity and purity. |
Data Presentation
Table 1: Hypothetical Optimization of Sulfonation Reaction Conditions for this compound Formation
| Entry | Sulfonating Agent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:Agent) | Yield (%) |
| 1 | Conc. H₂SO₄ | 170 | 4 | 1:3 | 45 |
| 2 | Conc. H₂SO₄ | 180 | 4 | 1:3 | 60 |
| 3 | Conc. H₂SO₄ | 190 | 4 | 1:3 | 55 (discoloration observed) |
| 4 | Conc. H₂SO₄ | 180 | 6 | 1:3 | 68 |
| 5 | Conc. H₂SO₄ | 180 | 4 | 1:4 | 65 |
| 6 | 20% Fuming H₂SO₄ | 160 | 2 | 1:3 | 75 |
| 7 | 20% Fuming H₂SO₄ | 170 | 2 | 1:3 | 70 (significant by-products) |
Note: This data is illustrative and based on general principles of sulfonation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Step 1: Amination of Suberic Acid (Illustrative)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve suberic acid (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add a suitable aminating agent (e.g., a protected amine or an ammonia source) and a coupling agent.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
After completion, cool the mixture, and perform an appropriate workup to isolate the aminated suberic acid derivative. This may involve extraction and purification by column chromatography or recrystallization.
Step 2: Sulfonation of the Aminated Intermediate
-
Carefully add the purified aminated suberic acid derivative (1 equivalent) to an excess of concentrated sulfuric acid (e.g., 3-4 equivalents) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be done slowly and with cooling in an ice bath.
-
Heat the reaction mixture in an oil bath to 180°C and maintain this temperature for 4-6 hours.[2][3]
-
Monitor the reaction for the disappearance of the starting material using TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.
-
The crude this compound should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water.
Protocol 2: Purification of Crude this compound by Recrystallization
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot deionized water or a suitable solvent mixture to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Mandatory Visualization
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
Troubleshooting common issues in suberanilic acid purification
This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the purification of sulfanilic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of sulfanilic acid, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my crude sulfanilic acid colored (e.g., purple, greyish, or pink) after synthesis?
Answer: The discoloration of crude sulfanilic acid is a common issue and can be attributed to several factors:
-
Oxidation of Aniline: The primary cause of color is often the oxidation of residual aniline starting material, which can form highly colored impurities like aniline black.[1] This is particularly prevalent if the reaction temperature exceeds the recommended range (around 180-190°C) or if the reaction is heated for an extended period.[1]
-
Formation of Azo Compounds: Under certain conditions, trace amounts of diazonium salts can form and couple with other aromatic species in the reaction mixture, leading to the formation of colored azo compounds.[2]
-
Presence of Other Impurities: The synthesis of sulfanilic acid can result in various side products that may be colored.
Solution: The most effective method for removing these colored impurities is through recrystallization with the aid of a decolorizing agent.
-
Dissolve the crude sulfanilic acid in a hot alkaline solution, such as aqueous sodium carbonate or sodium hydroxide.[1][3][4]
-
Add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1][3][4] The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated charcoal.
-
Acidify the hot filtrate with an acid like hydrochloric acid to precipitate the purified, colorless sulfanilic acid.[1][3][4]
-
Cool the solution to complete the crystallization process.
Question 2: My sulfanilic acid is not crystallizing out of the solution after recrystallization. What should I do?
Answer: The failure of sulfanilic acid to crystallize is typically due to one of two reasons: the use of excess solvent or the formation of a supersaturated solution.[5]
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution is supersaturated, crystallization can be induced by:
-
Seeding: Add a small crystal of pure sulfanilic acid to the solution. This will provide a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small glass particles that are dislodged can act as nucleation sites.[5]
-
Question 3: The sulfanilic acid is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming an oily liquid instead of solid crystals.[5][6] This can happen if the solution is too concentrated or if the cooling rate is too rapid.
Solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.[6]
-
Vigorous Stirring: Stirring the solution vigorously as it cools can sometimes promote crystallization over oiling out.
Question 4: What are the common impurities in sulfanilic acid, and how do they affect its purity?
Answer: Common impurities in sulfanilic acid can significantly impact its quality and performance in downstream applications, such as dye manufacturing and pharmaceuticals.[7] The primary impurities include:
-
Aniline: Unreacted starting material. Its presence can lead to the formation of colored byproducts.[7]
-
Isomeric Aminobenzenesulfonic Acids: Orthanilic acid (2-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid) are common isomeric impurities.[8][9]
-
Aniline-2,4-disulfonic acid: A disulfonated byproduct that can form during the reaction.[8][9]
-
Aniline Sulfate: A salt formed from the initial reaction of aniline and sulfuric acid.[8]
-
Water: Sulfanilic acid can be hygroscopic and absorb moisture from the air.[10]
The presence of these impurities can lead to issues such as off-colors in dyes, reduced product yields, and potential side reactions in subsequent synthetic steps.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing sulfanilic acid?
A1: Water is the most common and effective solvent for the recrystallization of sulfanilic acid.[3] Its solubility in water increases significantly with temperature, which is an ideal characteristic for recrystallization.[11] While it has limited solubility in cold water, it is more soluble in boiling water.[1] It is generally insoluble in organic solvents like ethanol and ether.[11][12]
Q2: How can I decolorize a colored solution of sulfanilic acid?
A2: The most common method for decolorizing a sulfanilic acid solution is by treating it with activated charcoal.[1][4] The activated charcoal has a high surface area that adsorbs the colored organic impurities. The process involves adding a small amount of activated charcoal to the hot solution, boiling for a short period, and then removing the charcoal by hot filtration.
Q3: What is the expected purity of commercially available sulfanilic acid?
A3: Commercially available sulfanilic acid typically has a purity of ≥99.0%.[7] High-purity grades are essential for applications in the pharmaceutical and dye manufacturing industries to ensure consistent product quality and avoid side reactions.[7]
Q4: How does pH affect the solubility of sulfanilic acid?
A4: Sulfanilic acid exists as a zwitterion, containing both an acidic sulfonic acid group and a basic amino group.[12] Its solubility is pH-dependent. It is soluble in alkaline solutions (like aqueous sodium hydroxide or sodium carbonate) due to the formation of its sodium salt.[1][13] It is also soluble in strong acids.
Data Presentation
Table 1: Solubility of Sulfanilic Acid in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~1.0[11][12] |
| 30 | ~1.45[11] |
| 40 | ~1.94[11] |
| 100 | ~6.7 (15 parts boiling water)[1] |
Table 2: Common Impurities in Sulfanilic Acid
| Impurity | Chemical Name | Common Source |
| Aniline | Aminobenzene | Unreacted starting material[7] |
| Orthanilic acid | 2-Aminobenzenesulfonic acid | Isomeric byproduct of sulfonation[8][9] |
| Metanilic acid | 3-Aminobenzenesulfonic acid | Isomeric byproduct of sulfonation[8][9] |
| Aniline-2,4-disulfonic acid | 4-Amino-1,3-benzenedisulfonic acid | Disulfonation byproduct[8][9] |
| Aniline sulfate | Anilinium hydrogen sulfate | Reaction intermediate[8] |
Experimental Protocol: Recrystallization of Sulfanilic Acid
This protocol details the steps for purifying crude sulfanilic acid by recrystallization from water.
Materials:
-
Crude sulfanilic acid
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Activated charcoal
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Beakers
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
pH paper or pH meter
Procedure:
-
Dissolution: In a beaker, add the crude sulfanilic acid to a volume of water. Heat the suspension while stirring. Slowly add a 10% solution of sodium carbonate or sodium hydroxide until all the sulfanilic acid dissolves and the solution is alkaline.[3][4]
-
Decolorization: To the hot, alkaline solution, add a small amount of activated charcoal (approximately 1-2% of the weight of the crude sulfanilic acid).[3][4]
-
Hot Filtration: Bring the solution to a boil for a few minutes. While hot, filter the solution through a fluted filter paper or a pre-heated Buchner funnel to remove the activated charcoal.[3][4] The filtrate should be colorless or pale yellow.
-
Precipitation: Transfer the hot filtrate to a clean Erlenmeyer flask. While stirring, slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper).[3][4] The sulfanilic acid will precipitate as fine white crystals.
-
Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any remaining acid and soluble impurities.
-
Drying: Dry the purified sulfanilic acid crystals in a drying oven at a temperature around 80-105°C.[1][3]
Visualizations
Caption: Experimental workflow for the purification of sulfanilic acid.
Caption: Troubleshooting common issues in sulfanilic acid purification.
References
- 1. Sciencemadness Discussion Board - Sulfanilic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
- 3. chimie.ucv.ro [chimie.ucv.ro]
- 4. prepchem.com [prepchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sulfanilic Acid|99% Purity|For Research Use Only [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Sulphanilic acid is insoluble in water and organic solvents. Explain. [allen.in]
Technical Support Center: Degradation Pathways of Suberanilic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the degradation of suberanilic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the microbial degradation of this compound?
A1: The primary mechanism for the microbial degradation of this compound is through aerobic bacterial pathways.[1][2] Microorganisms, such as Pseudomonas paucimobilis and Sphingomonas subarctica, utilize this compound as a sole source of carbon, nitrogen, and sulfur.[1][3] The degradation is initiated by an enzymatic attack involving dioxygenases, which leads to the hydroxylation of the aromatic ring and subsequent ring cleavage.[2][3]
Q2: What are the initial key intermediates in the aerobic degradation pathway of this compound?
A2: The initial and key intermediate in the aerobic degradation of this compound is sulfocatechol.[2][3] This is formed through the action of a dioxygenase enzyme that hydroxylates the aromatic ring. The formation of sulfocatechol is a critical step that prepares the molecule for subsequent ring cleavage.[3]
Q3: Can this compound be degraded under anaerobic conditions?
A3: While aerobic degradation is more commonly studied and well-documented, some research suggests that anaerobic degradation of sulfonated aromatic compounds can occur, often as a preliminary step in the breakdown of more complex molecules like azo dyes.[4] However, the complete mineralization of this compound typically requires aerobic conditions.
Q4: What are some common microorganisms capable of degrading this compound?
A4: Several bacterial strains have been identified for their ability to degrade this compound. Notable examples include Pseudomonas paucimobilis, Sphingomonas subarctica, and various strains found in activated sludge.[1][3][5] These microorganisms are often isolated from contaminated sites and can be enriched in laboratory cultures.[1]
Q5: What analytical methods are most suitable for monitoring this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the concentration of this compound and its metabolites during degradation experiments.[6][7] UV-Vis spectrophotometry can also be used to track the disappearance of the parent compound, particularly by observing changes in the absorption spectrum.[2]
Troubleshooting Guides
Microbial Culture and Degradation Experiments
Problem: Slow or no degradation of this compound in my microbial culture.
-
Possible Cause 1: Inappropriate microbial strain.
-
Solution: Ensure you are using a microbial strain or consortium known to degrade this compound, such as Pseudomonas paucimobilis or an enriched culture from a contaminated site.[1] If using an environmental isolate, it may require an adaptation period.
-
-
Possible Cause 2: Sub-optimal culture conditions.
-
Solution: Optimize culture conditions such as pH, temperature, and aeration. Most aerobic bacteria that degrade aromatic compounds prefer a neutral pH and temperatures between 25-37°C.[5] Ensure adequate oxygen supply for aerobic degradation.
-
-
Possible Cause 3: Substrate inhibition.
-
Possible Cause 4: Nutrient limitation.
-
Solution: Ensure the growth medium contains all essential nutrients (e.g., nitrogen, phosphorus, trace elements) in addition to this compound as the carbon and sulfur source.
-
Problem: Accumulation of colored intermediates in the culture medium.
-
Possible Cause: Incomplete degradation and accumulation of catechol-like intermediates.
-
Solution: Catecholic intermediates can auto-oxidize and polymerize, leading to a brownish color. This may indicate a bottleneck in the degradation pathway, possibly due to a deficiency in the enzymes responsible for ring cleavage. Ensure the microbial strain possesses the complete degradation pathway. Supplementing the culture with a more easily metabolizable carbon source might enhance the overall metabolic activity.
-
HPLC Analysis
Problem: Peak tailing for this compound or its metabolites.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Aromatic amines can interact with residual silanol groups on C18 columns, causing peak tailing.[8] Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., around 3) can suppress the ionization of silanol groups and reduce these interactions.[8]
-
-
Possible Cause 2: Inappropriate mobile phase composition.
-
Solution: Adjust the mobile phase composition. For reversed-phase HPLC, a mixture of acetonitrile or methanol with an aqueous buffer is common.[6] The pH of the aqueous component is critical; ensure it is at least 2 pH units away from the pKa of your analytes to maintain a consistent ionization state.[8]
-
-
Possible Cause 3: Column overload.
-
Solution: Injecting too high a concentration of the sample can lead to peak distortion. Dilute your sample and re-inject.
-
Problem: Poor resolution between this compound and its metabolites.
-
Possible Cause: Inadequate separation conditions.
-
Solution: Optimize the HPLC method. This can involve adjusting the gradient profile, changing the organic modifier in the mobile phase, or trying a different column chemistry (e.g., a phenyl-hexyl column which can provide different selectivity for aromatic compounds).
-
Quantitative Data
Table 1: Biodegradation Efficiency of this compound by Pseudomonas paucimobilis
| Initial this compound Concentration (mM) | Degradation Efficiency (%) | Reference |
| 10 | > 98 | [1] |
| 50 | > 70 | [1] |
Table 2: Kinetic Parameters for this compound Biodegradation by Activated Sludge
| Parameter | Value | Reference |
| Maximum Oxygen Uptake Rate (OUR) | Varies with SA concentration | [5] |
| O2:SA Mass Ratio (Day 120) | 0.78 | [5] |
| COD Removal Efficacy | 97.1% | [5] |
Experimental Protocols
Protocol 1: Aerobic Degradation of this compound by Pseudomonas paucimobilis
-
Culture Preparation:
-
Prepare a minimal salts medium containing essential minerals.
-
Inoculate with a pure culture of Pseudomonas paucimobilis.
-
Use this compound as the sole source of carbon and nitrogen at a starting concentration of 10 mM.[1]
-
-
Incubation:
-
Incubate the culture at 30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.[1]
-
-
Sampling:
-
Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the supernatant using HPLC.
-
Protocol 2: HPLC Analysis of this compound
-
HPLC System:
-
A standard HPLC system with a UV detector is suitable.
-
-
Column:
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phase:
-
Flow Rate:
-
A flow rate of 1.0 mL/min is a standard starting point.[6]
-
-
Detection:
-
Set the UV detector to 244 nm for the detection of this compound.[6]
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound to quantify the amount in your samples.
-
Visualizations
Caption: Aerobic degradation pathway of this compound.
Caption: Experimental workflow for monitoring this compound degradation.
References
- 1. Biodegradation of sulfanilic acid by Pseudomonas paucimobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abs.bibl.u-szeged.hu [abs.bibl.u-szeged.hu]
- 4. High performance degradation of azo dye Acid Orange 7 and sulfanilic acid in a laboratory scale reactor after seeding with cultured bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aerobic degradation of sulfanilic acid using activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
- 8. benchchem.com [benchchem.com]
Methods to increase the stability of suberanilic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of suberanilic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in an aqueous solution is primarily influenced by three main factors: pH, temperature, and the presence of oxidizing agents. This compound, an aromatic sulfonic acid, is generally stable in its solid, crystalline form. However, in solution, it can be susceptible to degradation through hydrolysis and oxidation. Extreme pH levels (both acidic and alkaline) and elevated temperatures can accelerate these degradation processes. The presence of oxidizing agents can also lead to the degradation of the aniline moiety.
Q2: What are the typical degradation pathways for this compound in solution?
While specific degradation kinetics for this compound are not extensively published, based on its chemical structure (an aniline derivative and a sulfonic acid), the following degradation pathways are likely:
-
Oxidative Degradation: The amino group on the aniline ring is susceptible to oxidation, which can lead to the formation of colored degradation products and loss of the desired chemical properties. This can be initiated by dissolved oxygen, peroxide impurities, or other oxidizing agents.
-
Hydrolysis: Although the sulfonic acid group is generally stable, under harsh conditions (e.g., high temperatures in strongly acidic or basic solutions), hydrolysis of the C-S bond can occur, though this is less common.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Q3: How can I monitor the stability of my this compound solution?
The most effective way to monitor the stability of a this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[1][2][3] This technique allows for the separation and quantification of the intact this compound from its potential degradation products. Developing such a method typically involves subjecting the this compound solution to forced degradation conditions (stress testing) to generate the degradation products, followed by optimizing the HPLC conditions to achieve baseline separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the this compound solution (e.g., turning yellow or brown) | Oxidation: The aniline moiety is likely undergoing oxidation. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions that can catalyze oxidation. | 1. Use an inert atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Add an antioxidant: Incorporate a suitable antioxidant into your solution. See the "Experimental Protocols" section for guidance on selecting an antioxidant. 3. Protect from light: Store the solution in amber-colored vials or wrap the container in aluminum foil to prevent photodegradation. |
| Precipitation of this compound from the solution | Poor solubility: this compound has limited solubility in water, especially at a pH close to its isoelectric point. Changes in temperature or pH can cause it to precipitate out of solution. | 1. Adjust the pH: Ensure the pH of your solution is in a range where this compound is sufficiently soluble. For this compound, a slightly acidic to neutral pH is generally recommended. 2. Use a co-solvent: If working with a primarily aqueous system is not a strict requirement, the addition of a water-miscible organic co-solvent can increase solubility. See the "Experimental Protocols" section for more details. |
| Inconsistent experimental results or loss of compound activity | Degradation of this compound: The active compound is likely degrading over time due to improper storage conditions (temperature, pH, light exposure). | 1. Conduct a stability study: Perform a forced degradation study to understand the stability of your this compound solution under your specific experimental conditions. 2. Control storage conditions: Store stock solutions at low temperatures (2-8 °C or frozen at -20 °C) and in the dark. Prepare working solutions fresh daily if possible. 3. Buffer the solution: Use a suitable buffer system to maintain a stable pH. |
Data Presentation: Stability of this compound under Forced Degradation
The following table is a template for summarizing quantitative data from a forced degradation study of a this compound solution. Researchers should populate this table with their own experimental data.
| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Appearance of Solution | Number of Degradation Products (by HPLC) |
| Control (Initial) | 0 | 0 | Clear, Colorless | 0 | |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Thermal Degradation (e.g., 80 °C) | 24 | ||||
| 48 | |||||
| 72 | |||||
| Photodegradation (ICH Q1B) | 24 | ||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
Objective: To determine the intrinsic stability of this compound in solution under various stress conditions.
Materials:
-
This compound (pharmaceutical secondary standard or high purity grade)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC with a UV detector and a suitable C18 column
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C. Withdraw samples at specified time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60 °C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as for acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at specified time points.
-
Thermal Degradation: Store the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80 °C). Withdraw samples at specified time points.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized to separate this compound from all degradation products.
-
Protocol 2: Preparation of a Stabilized this compound Solution
Objective: To prepare a this compound solution with enhanced stability for use in experiments.
Materials:
-
This compound
-
HPLC-grade water, deoxygenated (by sparging with nitrogen or argon for 30 minutes)
-
Buffer salts (e.g., phosphate or citrate buffer components)
-
Antioxidant (e.g., ascorbic acid, sodium metabisulfite)
-
Co-solvent (e.g., propylene glycol, polyethylene glycol 400), if required for solubility.
Methodology:
-
Solvent Preparation:
-
Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0) using deoxygenated water.
-
If using a co-solvent, add the desired volume of the co-solvent to the buffer. Polyethylene glycol has been shown to favorably interact with and stabilize aromatic compounds.[4] Propylene glycol is also a commonly used co-solvent in pharmaceutical formulations.[5]
-
If using an antioxidant, dissolve it in the buffer/co-solvent mixture at a low concentration (e.g., 0.01-0.1% w/v). Ascorbic acid is a common and effective antioxidant.
-
-
Dissolving this compound:
-
Slowly add the accurately weighed this compound to the prepared solvent while stirring. Gentle warming may be used to aid dissolution, but avoid high temperatures.
-
-
Storage:
-
Store the final solution in a tightly sealed amber glass vial under an inert atmosphere (e.g., flushed with nitrogen).
-
Store at a low temperature (2-8 °C). For long-term storage, consider freezing at -20 °C, but ensure the solution is stable to freeze-thaw cycles.
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene Glycol vs Propylene Glycol: A Comprehensive Comparison Guide [tmbnotes.co]
Navigating the Nuances of Suberanilic Acid: A Technical Guide for Researchers
For Immediate Release
Researchers and drug development professionals working with suberanilic acid now have a dedicated resource to overcome common experimental hurdles. This technical support center provides in-depth troubleshooting guides and frequently asked questions to streamline research and development processes involving this critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA).
This compound, also known as 8-oxo-8-(phenylamino)octanoic acid, plays a pivotal role in the development of novel therapeutics. However, its unique chemical properties can present challenges in the laboratory. This guide aims to provide practical solutions to frequently encountered issues, ensuring the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Q2: My amide coupling reaction with this compound is giving low yields. What are the possible reasons and solutions?
A2: Low yields in amide coupling reactions involving this compound can stem from several factors:
-
Poor activation of the carboxylic acid: The carboxylic acid group of this compound needs to be activated to facilitate nucleophilic attack by an amine.
-
Low nucleophilicity of the aniline: The aniline moiety can be a relatively weak nucleophile, especially if there are electron-withdrawing groups on the aromatic ring.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
To address these issues, consider the following troubleshooting strategies:
- Choice of Coupling Agent: Standard coupling agents like EDC/HOBt may not be sufficient. Stronger coupling agents such as HATU, HBTU, or TBTU in the presence of a non-nucleophilic base like DIPEA can improve yields.
- Acid Chloride Formation: Converting the carboxylic acid of this compound to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride prior to the addition of the amine can significantly enhance reactivity. Exercise caution as these reagents are hazardous.
- Reaction Conditions: Ensure anhydrous reaction conditions as water can hydrolyze activated intermediates. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
- Use of Additives: Additives like DMAP can catalyze the reaction, but should be used judiciously as they can also promote side reactions.
Q3: I am observing multiple spots on my TLC after the synthesis of a this compound derivative. What are the likely impurities?
A3: Common impurities can include unreacted starting materials (this compound and the corresponding amine), byproducts from the coupling reaction (e.g., N-acylurea if using a carbodiimide), and potential side products from the reaction of the aniline nitrogen. Careful monitoring of the reaction by TLC and optimization of reaction time and stoichiometry can minimize these impurities. Purification is typically achieved through column chromatography or recrystallization.
Q4: How should I store this compound?
A4: While specific stability data for this compound is limited, as a general precaution for carboxylic acids and anilines, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Solubility | Inappropriate solvent choice. | Test solubility in polar aprotic solvents like DMF, DMSO, or DCM. For purification, consider recrystallization from mixed solvent systems like ethanol/water. |
| Incomplete Reaction | Insufficient activation of the carboxylic acid. Low reactivity of the aniline. | Use a stronger coupling reagent (e.g., HATU, PyBOP). Convert the carboxylic acid to an acyl chloride. Increase reaction temperature and/or time. |
| Formation of Byproducts | Side reactions of the coupling agent. Reactivity of the aniline nitrogen. | Optimize the stoichiometry of reagents. Add reagents in a specific order (e.g., activate the acid before adding the amine). Consider protecting the aniline nitrogen if it is interfering. |
| Difficult Purification | Similar polarity of product and impurities. | Utilize column chromatography with a carefully selected eluent system. Attempt recrystallization from various solvent systems. |
Experimental Protocols
Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) from this compound
This protocol outlines a general procedure for the final step in SAHA synthesis, which involves the conversion of the carboxylic acid of this compound to a hydroxamic acid.
Materials:
-
This compound
-
O-(tert-Butyldimethylsilyl)hydroxylamine or a similar protected hydroxylamine
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Deprotection agent (e.g., TFA)
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent and the non-nucleophilic base. Stir for the recommended activation time.
-
Add the protected hydroxylamine and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Dissolve the purified intermediate in a suitable solvent and add the deprotection agent to remove the protecting group from the hydroxylamine.
-
Purify the final product (SAHA) by recrystallization or chromatography.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the chemical processes involving this compound, the following diagrams illustrate a key synthetic pathway and a troubleshooting workflow.
This technical support center is intended to be a living document and will be updated as more information and experimental insights become available. Researchers are encouraged to contribute their findings to foster a collaborative environment for advancing research in this important area.
Technical Support Center: Optimizing HPLC Methods for Suberanilic Acid Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the improved resolution of suberanilic acid. Given the structural similarities, methods developed for p-aminobenzoic acid and sulfanilic acid serve as an excellent foundation for the analysis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and similar polar aromatic compounds.
Q1: Why is my this compound peak showing significant fronting?
A1: Peak fronting for polar compounds like this compound is often related to issues with the sample solvent or column overload. Here are the primary causes and solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload: Injecting too much sample mass or too large a volume can saturate the stationary phase, causing poor peak shape.
-
Solution: Try diluting your sample and injecting a smaller amount. If a high concentration is necessary, consider using a column with a larger internal diameter and particle size to increase loading capacity.
-
-
Co-elution with an Interfering Peak: An impurity eluting just before your analyte of interest can give the appearance of peak fronting.
-
Solution: Adjust the mobile phase composition or gradient to improve separation from the interfering peak. A change in pH can be particularly effective for ionizable compounds like this compound.
-
Q2: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve this?
A2: Improving the resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system. Consider the following adjustments:
-
Mobile Phase pH Adjustment: this compound is an amphoteric molecule with both acidic (carboxylic acid) and basic (amino) functional groups. Modifying the pH of the mobile phase can alter its ionization state and significantly impact its retention and selectivity relative to impurities.
-
Strategy: Experiment with mobile phase pH values around the pKa of the carboxylic acid and amino groups to maximize the difference in retention between this compound and the impurity. Using a buffer is crucial for maintaining a stable pH and ensuring reproducible results.
-
-
Change in Organic Modifier: Switching the organic solvent in your mobile phase can alter the selectivity of the separation.
-
Strategy: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the interaction with the stationary phase and improve resolution.
-
-
Stationary Phase Selection: A standard C18 column may not always provide the best selectivity for polar, zwitterionic compounds.
-
Strategy: Consider using a mixed-mode column that offers both reversed-phase and ion-exchange characteristics. These columns can provide unique selectivity for isomers and other closely related compounds. Alternatively, a polar-embedded or aqueous-stable C18 column can also offer different selectivity.
-
-
Gradient Optimization: A shallow gradient can often improve the separation of closely eluting peaks.
-
Strategy: Decrease the rate of change of the organic solvent concentration in the region where your compounds of interest are eluting.
-
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amino group of this compound, causing tailing.
-
Solution: Use a modern, high-purity, end-capped C18 column to minimize silanol interactions. Operating at a lower pH (e.g., below 3) can also help by protonating the silanol groups and reducing their interaction with the protonated amine of the analyte.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants. Using a guard column can help protect the analytical column from strongly retained matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point is a reversed-phase method using a C18 column. Based on methods for the similar compound, p-aminobenzoic acid, a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is recommended.[1]
Q2: Which stationary phase is best suited for this compound analysis?
A2: While a standard C18 column can be effective, for challenging separations involving isomers or polar impurities, a mixed-mode column with both reversed-phase and cation-exchange properties can offer superior selectivity.[2][3] Polar-embedded C18 columns are also a good option as they are more robust in highly aqueous mobile phases.
Q3: How does mobile phase pH affect the retention of this compound?
A3: As an amphoteric compound, the pH of the mobile phase will significantly influence the ionization state and therefore the retention of this compound. At low pH, the amino group is protonated, and the carboxylic acid is neutral, leading to increased retention on a reversed-phase column. At high pH, the carboxylic acid is deprotonated, and the amino group is neutral, which can also affect retention. The most dramatic changes in retention will occur around the pKa values of the functional groups.
Q4: What detection wavelength should I use for this compound?
A4: Aromatic amino acids typically have strong UV absorbance. For compounds like p-aminobenzoic acid and sulfanilic acid, detection wavelengths in the range of 240-290 nm are commonly used.[4][5] A diode array detector (DAD) can be used to determine the optimal detection wavelength for this compound.
Data Presentation
Table 1: Starting HPLC Conditions for Aminobenzoic Acid Isomers (Applicable to this compound)
| Parameter | Method 1: Reversed-Phase | Method 2: Mixed-Mode |
| Stationary Phase | C18, 5 µm | Mixed-Mode (Reversed-Phase/Cation-Exchange) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM Ammonium Formate, pH 3.0 in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~280 nm[5] | UV at ~254 nm |
| Column Temperature | Ambient or 30 °C | Ambient or 30 °C |
Note: These are starting conditions and may require optimization for your specific application and instrumentation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for p-Aminobenzoic Acid
This protocol is adapted from a method for p-aminobenzoic acid and serves as a robust starting point for this compound.[5]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.02 M ammonium acetate solution in HPLC-grade water. Adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade methanol.
-
Isocratic Elution: Prepare a mobile phase mixture of 80% Mobile Phase A and 20% Mobile Phase B. Degas the final mixture.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration within the expected linear range of the detector.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Mandatory Visualization
Caption: Workflow for HPLC method development for this compound.
Caption: Troubleshooting logic for poor resolution in HPLC analysis.
References
- 1. bnmv.ac.in [bnmv.ac.in]
- 2. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cipac.org [cipac.org]
- 4. ijprs.com [ijprs.com]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
Strategies for solving solubility problems with suberanilic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for solving solubility problems with suberanilic acid (8-oxo-8-(phenylamino)octanoic acid). Given the limited publicly available quantitative solubility data for this compound, this guide is based on its chemical structure and the known properties of similar molecules, namely long-chain carboxylic acids and N-phenylalkanamides.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common solvents?
A1: Based on its structure, which includes a long hydrocarbon chain, a carboxylic acid group, and a phenylamino amide group, this compound is predicted to have low solubility in aqueous solutions at neutral pH. The long hydrocarbon tail imparts significant hydrophobic character. Its solubility is expected to be higher in organic solvents. A summary of predicted solubility is provided in Table 1.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The solubility of this compound in aqueous media is expected to be highly dependent on pH. The carboxylic acid group can be deprotonated to form a carboxylate salt. This conversion to a more polar, ionic form significantly increases aqueous solubility. Therefore, this compound is expected to be more soluble in basic solutions (pH > pKa of the carboxylic acid) where it exists as the carboxylate anion.
Q3: What are the best starting solvents for dissolving this compound?
A3: For non-aqueous applications, polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective. For aqueous applications, it is recommended to start with a basic aqueous solution (e.g., dilute sodium hydroxide or sodium bicarbonate) to facilitate the formation of the more soluble salt form.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, for many compounds, solubility increases with temperature. Gentle heating can be a viable strategy to increase the dissolution rate and solubility of this compound. However, it is crucial to ensure that the compound is chemically stable at the elevated temperature and does not degrade. Always monitor for any changes in appearance or the formation of impurities.
Troubleshooting Guides
Problem: My this compound is not dissolving in water or aqueous buffer.
-
Cause: this compound is a long-chain carboxylic acid with significant hydrophobic character, leading to poor water solubility at neutral pH.
-
Solution Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
Problem: I am observing precipitation after dissolving this compound and changing conditions (e.g., pH change, dilution).
-
Cause: The solubility of this compound is sensitive to changes in pH and solvent composition. A decrease in pH can protonate the carboxylate, leading to precipitation of the less soluble carboxylic acid. Dilution of a co-solvent system can also lead to precipitation if the final concentration of the organic solvent is too low to maintain solubility.
-
Troubleshooting Steps:
-
pH-related precipitation: If you lowered the pH, try to maintain a pH above the pKa of the carboxylic acid. If the experimental conditions require a lower pH, consider using a buffer with a higher buffering capacity or exploring the use of surfactants or cyclodextrins to maintain solubility.
-
Co-solvent-related precipitation: When diluting a stock solution made in an organic solvent, add the stock solution slowly to the vigorously stirred aqueous medium. Avoid adding the aqueous medium to the organic stock. Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, but also compatible with your experimental system (typically <1% v/v for biological assays).
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Very Low | The long, nonpolar octanoic acid chain significantly reduces interaction with polar water molecules. |
| Aqueous Base (e.g., 0.1 M NaOH) | High | Formation of the highly polar and water-soluble sodium carboxylate salt. |
| Aqueous Acid (e.g., 0.1 M HCl) | Very Low | The carboxylic acid remains protonated and the overall molecule is nonpolar. |
| Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the carboxylic acid, and the ethyl group can interact with the hydrocarbon chain. |
| Methanol | Moderate to High | Similar to ethanol, it can act as both a hydrogen bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethylformamide (DMF) | High | Another highly polar aprotic solvent that is a good solvent for many organic compounds. |
| Dichloromethane (DCM) | Moderate | A nonpolar aprotic solvent that should be able to solvate the hydrophobic parts of the molecule. |
| Hexane | Low | A nonpolar solvent that will not effectively solvate the polar carboxylic acid and amide groups. |
Disclaimer: The solubility data presented in this table is predicted based on the chemical structure of this compound and the known properties of similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol outlines a standard procedure to experimentally determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the container to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved compound remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).
-
-
Calculation:
-
Calculate the solubility of this compound in the aqueous buffer, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Caption: Experimental workflow for solubility determination.
How to minimize impurities during suberanilic acid production
Technical Support Center: Sulfanilic Acid Synthesis
A Note on Terminology: The term "suberanilic acid" does not correspond to a standard chemical compound in common literature. Based on the context of drug development and synthesis, this guide assumes the user is referring to sulfanilic acid (4-aminobenzenesulfonic acid), a critical intermediate in the production of sulfonamide drugs ("sulfa drugs"). The following information pertains to minimizing impurities during the production of sulfanilic acid.
Troubleshooting Guide: Common Issues in Sulfanilic Acid Production
This guide addresses frequent problems encountered during the synthesis of sulfanilic acid, focusing on impurity control and yield optimization.
Question: Why is my final sulfanilic acid product colored (e.g., pink, grey, or black)?
Answer:
Product discoloration is typically caused by oxidation by-products formed from residual aniline. Aniline is highly susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities, forming colored polymeric species.
Troubleshooting Steps:
-
Ensure Complete Reaction: Unreacted aniline is the primary source of color. Monitor the reaction completion to ensure all aniline has been converted. The disappearance of aniline can be tracked by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Control Reaction Temperature: The sulfonation of aniline is temperature-dependent. The "baking process" requires careful temperature control (typically 180-190°C). Overheating can lead to charring and the formation of colored degradation products.
-
Purification via Recrystallization: The most effective method to remove colored impurities is recrystallization from hot water, often with the addition of activated charcoal. The charcoal adsorbs the colored polymeric impurities, which are then removed by hot filtration.
Question: My product contains significant amounts of aniline-2-sulfonic acid (orthanilic acid) and aniline-2,4-disulfonic acid. How can I minimize these isomers?
Answer:
The formation of undesired isomers is a direct consequence of the reaction conditions, primarily temperature. The sulfonation of aniline proceeds through a kinetic vs. thermodynamic product distribution.
-
Kinetic Product: At lower temperatures, the kinetically favored product, aniline-2-sulfonic acid (ortho isomer), is formed.
-
Thermodynamic Product: At higher temperatures (the "baking" stage), the initially formed aniline sulfate rearranges to the more stable para isomer, sulfanilic acid (4-aminobenzenesulfonic acid).
Mitigation Strategies:
-
Strict Temperature Control: Adhere to a proven temperature profile. The initial reaction of aniline with sulfuric acid is exothermic and should be controlled. The subsequent baking step must be held at the optimal temperature (180-190°C) for a sufficient duration to ensure the complete rearrangement to the para isomer.
-
Sufficient Reaction Time: Allow enough time at the baking temperature for the thermodynamic equilibrium to be reached, maximizing the yield of the desired para isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sulfanilic acid synthesis?
A1: The primary impurities include:
-
Unreacted Aniline: Due to incomplete reaction.
-
Aniline-2-sulfonic acid (Orthanilic acid): The kinetically favored ortho isomer.
-
Aniline-2,4-disulfonic acid: A product of over-sulfonation.
-
Diphenylsulfone derivatives: Formed at very high temperatures.
-
Water: Sulfanilic acid often crystallizes as a dihydrate.
-
Oxidation Products: Colored impurities from aniline oxidation.
Q2: How can I effectively purify crude sulfanilic acid?
A2: The standard and most effective method is recrystallization from hot water. Sulfanilic acid has relatively low solubility in cold water but is significantly more soluble in hot water. This property allows for separation from many impurities. For colored products, adding activated charcoal during recrystallization is highly effective.
Q3: What is the "baking process" and why is it necessary?
A3: The baking process refers to heating the initial product of aniline and sulfuric acid (aniline sulfate) to a high temperature (180-190°C). This step is crucial because it facilitates the intramolecular rearrangement from the initially formed intermediate to the thermodynamically stable para-substituted product, sulfanilic acid. Without this step, the yield of the desired product would be very low.
Data Presentation: Impurity Control
Table 1: Effect of Reaction Temperature on Isomer Distribution
| Reaction Temperature (°C) | Sulfanilic Acid (para-isomer) Yield | Orthanilic Acid (ortho-isomer) Impurity | Notes |
| < 150°C | Low | High | Favors the kinetic ortho product. |
| 180 - 190°C | High (>95%) | Low (<5%) | Optimal range for rearrangement to the thermodynamic para product. |
| > 200°C | Decreasing | Increasing | Potential for charring, degradation, and disulfonic acid formation. |
Table 2: Solubility Data for Purification Planning
| Compound | Solubility in Cold Water ( g/100 mL) | Solubility in Hot Water ( g/100 mL) |
| Sulfanilic Acid | ~1.0 (at 20°C) | ~6.7 (at 100°C) |
| Aniline | 3.6 (at 20°C) | 6.4 (at 90°C) |
Note: The significant difference in solubility for sulfanilic acid between cold and hot water is the basis for its purification by recrystallization.
Experimental Protocols
Protocol 1: Purification of Crude Sulfanilic Acid by Recrystallization
-
Dissolution: Dissolve the crude sulfanilic acid in a minimum amount of boiling deionized water in an Erlenmeyer flask. The ratio is typically around 15-20 mL of water per gram of crude product.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of the solute).
-
Hot Filtration: Boil the solution with the charcoal for 5-10 minutes. While still hot, perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a drying oven at a temperature below 100°C or in a desiccator.
Visualizations
Technical Support Center: Suberanilic Acid Derivatization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing suberanilic acid for derivatization reactions. The guidance is primarily based on the well-established chemistry of N-hydroxysuccinimide (NHS) esters, the common activated form of this compound for conjugation to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound derivatization?
This compound is an organic compound containing both an amino group and a sulfonic acid group.[1][2][3] Its derivatives are often used in chemical synthesis. When activated as an N-hydroxysuccinimide (NHS) ester, it becomes a reagent that selectively reacts with primary aliphatic amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[4][5][6][7] This makes it useful for modifying proteins, peptides, and other biomolecules.
Q2: What is the fundamental reaction mechanism of this compound NHS ester with a primary amine?
The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond between the this compound and the target molecule.[4][6]
Q3: What are the critical parameters influencing the success of the derivatization reaction?
The efficiency of the this compound NHS ester derivatization is primarily influenced by pH, temperature, molar ratio of reactants, and the composition of the reaction buffer.[8][9] Proper control of these parameters is crucial for maximizing yield and minimizing side reactions.
Q4: Can this compound NHS ester react with other functional groups besides primary amines?
Yes, while the primary target is primary amines, side reactions can occur with other nucleophilic amino acid side chains under certain conditions.[4][5][10] These include the hydroxyl groups of tyrosine, serine, and threonine, the sulfhydryl group of cysteine, and the imidazole group of histidine.[4][5][11] These side reactions are generally less efficient and the resulting linkages are often less stable than the amide bond formed with primary amines.[4][5]
Troubleshooting Guide
Problem 1: Low or No Derivatization Yield
This is a frequent issue in derivatization reactions. The following table and logical workflow can help diagnose and resolve the problem.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[8][9] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[6][8] |
| Presence of Competing Amines | Ensure that the sample and buffers are free from extraneous primary amines, such as Tris or glycine, which will compete with the target molecule for the this compound NHS ester.[6][8] |
| Inactive NHS Ester | This compound NHS ester is sensitive to moisture.[6] Ensure it is stored in a desiccated environment at a low temperature. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[6] |
| Insufficient Molar Excess of Reagent | An inadequate amount of the this compound NHS ester will lead to a low degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the target molecule.[8] This may require optimization. |
| Low Reactant Concentrations | In dilute solutions, the competing hydrolysis of the NHS ester can become more significant.[8] If possible, increase the concentration of your target molecule (a concentration of at least 2 mg/mL is often recommended for proteins).[8] |
| Inaccessible Primary Amines | The primary amines on the target molecule may be sterically hindered or buried within its three-dimensional structure.[8] If structural information is available, assess the accessibility of the target amines. |
Troubleshooting Workflow for Low Derivatization Yield
Caption: Troubleshooting logic for low derivatization yield.
Problem 2: Loss of Biological Activity of the Derivatized Molecule
Modification of critical amino acid residues can lead to a loss of biological function.
| Potential Cause | Recommended Action |
| Modification of Critical Residues | A primary amine in an active site or a key binding interface may have been modified.[4] Consider reducing the molar excess of the this compound NHS ester to achieve a lower degree of labeling. |
| Side Reactions | Unintended reactions with tyrosine, serine, threonine, or cysteine residues at or near an active site can alter the molecule's structure and function.[4] Re-optimize the reaction pH to be more specific for primary amines (pH 7.2-8.0). |
| Denaturation | High concentrations of organic solvents (used to dissolve the NHS ester) or extreme pH can cause denaturation.[8] Keep the final concentration of the organic solvent below 10%.[6] |
| Aggregation | Over-labeling can alter the protein's solubility and lead to aggregation.[4] Purify the derivatized product to remove aggregates. |
Logical Flow for Investigating Loss of Activity
Caption: Decision process for troubleshooting loss of activity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing this compound NHS ester derivatization reactions, based on general NHS ester chemistry.
Table 1: Impact of pH on NHS Ester Stability and Reactivity
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Impact on Amine Reactivity |
| < 7.0 | Room Temperature | Hours | Low (amines are protonated and non-nucleophilic)[5] |
| 7.2 - 8.0 | 4 - 25 | 1 - 7 hours[7] | Good balance of amine reactivity and NHS ester stability. |
| 8.0 - 8.5 | 4 - 25 | 10 - 60 minutes[7] | Optimal for rapid reaction with primary amines.[8] |
| > 8.5 | 4 - 25 | Minutes[5] | High amine reactivity but rapid hydrolysis of NHS ester.[5] |
Table 2: General Guidelines for Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Molar Excess of NHS Ester | 10 - 50 fold | To drive the reaction to completion, especially with dilute protein solutions.[9] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures slow down the competing hydrolysis reaction.[8] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer times may be needed at lower pH or temperature.[8] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | To ensure the NHS ester is fully dissolved before adding to the aqueous reaction buffer.[6] |
Experimental Protocols
General Protocol for Derivatization of a Protein with this compound NHS Ester
This protocol provides a general guideline. Optimization for your specific protein and application is recommended.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[6] The recommended protein concentration is 2-10 mg/mL.[8] If the protein is in an incompatible buffer like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[6]
-
Prepare this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.[8]
-
Perform the Derivatization Reaction:
-
Calculate the volume of the this compound NHS ester stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[8]
-
While gently stirring the protein solution, add the this compound NHS ester stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8]
-
-
Quench the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[9] Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
Mandatory Visualization
Reaction Mechanism of this compound NHS Ester with a Primary Amine
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Spectroscopic Methods for Structural Confirmation of Sulfanilic Acid
An Important Clarification on "Suberanilic Acid" vs. "Sulfanilic Acid"
This guide focuses on the spectroscopic characterization of sulfanilic acid (4-aminobenzenesulfonic acid), a widely used chemical intermediate. The term "this compound" is not standard in chemical literature; however, it has been linked to the compound 8-anilino-8-oxooctanoic acid[1]. Given the extensive availability of spectroscopic data for sulfanilic acid, a foundational compound in chemical and pharmaceutical research, this guide will detail the methods for confirming its well-established structure.
Sulfanilic acid is an amphoteric molecule that exists as a zwitterion (H₃⁺NC₆H₄SO₃⁻), which influences its physical properties and spectroscopic signatures[2]. Accurate structural confirmation is critical for its use in the synthesis of dyes, sulfa drugs, and as an analytical standard[2]. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in its structural elucidation, providing experimental data and protocols for researchers.
Comparison of Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques used to confirm the structure of sulfanilic acid.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Sulfanilic Acid
| Technique | Nucleus | Chemical Shift (δ) in ppm | Solvent/Conditions | Source |
| ¹H NMR | ¹H | 7.586 (d) | D₂O, 100mM, pH 7.4, 298K | [3] |
| 6.853 (d) | D₂O, 100mM, pH 7.4, 298K | [3] | ||
| ¹³C NMR | ¹³C | 152.461 (C-NH₃⁺) | D₂O, 100mM, pH 7.4 | [3] |
| 134.889 (C-SO₃⁻) | D₂O, 100mM, pH 7.4 | [3] | ||
| 129.748 (CH) | D₂O, 100mM, pH 7.4 | [3] | ||
| 118.109 (CH) | D₂O, 100mM, pH 7.4 | [3] |
Table 2: FT-IR Absorption Frequencies for Sulfanilic Acid
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Source |
| C-H (Aromatic) | Symmetric/Antisymmetric Stretch | 2855 | [4] |
| N-H (from -NH₃⁺) | Bending | 1572, 1639 | [4] |
| C=C (Aromatic) | Ring Stretch | 1490 | [4] |
| S=O (Sulfonate) | Asymmetric/Symmetric Stretch | ~1250-1120, ~1080-1010 | |
| C-S | Stretch | ~850-750 |
Note: Characteristic sulfonate and C-S stretching frequencies are included for completeness, based on typical ranges for these functional groups.
Table 3: Mass Spectrometry Data for Sulfanilic Acid
| Technique | Ionization Mode | m/z (Relative Intensity) | Assignment | Source |
| GC-MS | EI-B (70 eV) | 173 (99.99%) | [M]⁺ (Molecular Ion) | [5] |
| 108 (62.50%) | [M - SO₃H]⁺ | [5] | ||
| 92 | [C₆H₄NH₂]⁺ | [5] | ||
| 80 | [SO₃H]⁺ | [5] | ||
| 65 | [C₅H₅]⁺ | [5] | ||
| MS/MS | Positive | 174.0219 | [M+H]⁺ | [5] |
| 93.0573 | [C₆H₅NH₂]⁺ | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing spectroscopic results. The following protocols are based on methods reported in the literature.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the number and connectivity of unique proton and carbon environments in the molecule. The para-substituted aromatic ring of sulfanilic acid gives rise to a characteristic AA'BB' system in the ¹H NMR spectrum.
-
Instrumentation: A Bruker Avance-400 or DMX-500 spectrometer (or equivalent) is typically used.[3][6]
-
Sample Preparation: A sample of approximately 100 mM sulfanilic acid is prepared by dissolving the solid in deuterium oxide (D₂O), as it is insoluble in less polar solvents like chloroform[3][7]. The pH is adjusted to 7.4. D DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used as an internal reference standard.
-
Data Acquisition for ¹H NMR: A 1D proton spectrum is acquired at a frequency of 400 or 500 MHz at 298K (25°C)[3].
-
Data Acquisition for ¹³C NMR: A 1D carbon spectrum is acquired at a corresponding frequency (e.g., 100 or 125 MHz)[6][8].
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule, such as the amine (in its protonated form, -NH₃⁺), the sulfonate group (-SO₃⁻), and the aromatic ring.
-
Instrumentation: Any modern FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is suitable.
-
Sample Preparation: A small crystal of anhydrous sulfanilic acid is placed directly onto the diamond ATR crystal[7]. Pressure is applied using a clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: A spectrum is typically recorded over the range of 4000 to 500 cm⁻¹[4]. A background scan is performed first and automatically subtracted from the sample scan.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
-
Instrumentation: A mass spectrometer such as a HITACHI M-80 (for GC-MS) or a tandem mass spectrometer (for MS/MS) can be used[5].
-
Sample Preparation: For GC-MS, the sample must be volatile. Derivatization may be necessary for a polar compound like sulfanilic acid. For direct infusion techniques (e.g., ESI-MS/MS), the sample is dissolved in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Data Acquisition (Electron Ionization - EI): In a typical GC-MS setup, EI is performed at a standard energy of 70 eV[5]. The instrument scans a mass-to-charge (m/z) range, for example, from 50 to 500 amu. The resulting spectrum shows the molecular ion and characteristic fragment ions.
Workflow and Data Interpretation
The structural confirmation of sulfanilic acid is a logical process where data from each spectroscopic method provides complementary information. The general workflow is depicted below.
Caption: Workflow for the structural confirmation of sulfanilic acid.
This integrated approach provides a robust confirmation of the sulfanilic acid structure. FT-IR first confirms the presence of the necessary functional groups. Mass spectrometry verifies the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver definitive proof of the molecular skeleton, specifically confirming the para-substitution pattern of the aromatic ring.
References
- 1. This compound [aromalake.com]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. bmse000726 Sulfanilic Acid at BMRB [bmrb.io]
- 4. researchgate.net [researchgate.net]
- 5. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]
A Comparative Analysis of Suberanilic Acid and Its Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Suberanilic acid, an amide alkaloid derived from the endophytic fungus Pestalotiopsis trachycarpicola DCL44, has emerged as a compound of interest due to its notable antimicrobial properties.[1] This guide provides a comparative analysis of this compound and its structurally related analogs, focusing on their biological activities and the underlying structure-activity relationships (SAR). Due to a lack of extensive research on direct derivatives of this compound, this comparison extends to analogs of anthranilic acid, a core structural component, to provide a broader perspective on SAR within this chemical class.
Physicochemical Properties
This compound's structure, featuring a sulfonamide-like linkage, contributes to its biological activity. The physicochemical properties of this compound and its analogs, such as lipophilicity and electronic properties, are critical determinants of their therapeutic efficacy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | C14H21NO3S | 283.39 | Amide linkage, terminal carboxylic acid |
| Anthranilic Acid | C7H7NO2 | 137.14 | Core aromatic amine and carboxylic acid |
| Sulfanilic Acid | C6H7NO3S | 173.19 | Aromatic amine and sulfonic acid, zwitterionic |
Comparative Biological Activity
The primary reported activity of this compound is its antibacterial effect against Methicillin-resistant Staphylococcus aureus (MRSA).[1] In comparison, various analogs of anthranilic acid have been explored for a wider range of biological activities, including antifungal, antioxidant, and anti-inflammatory effects.[2][3][4]
Table 1: Comparative Antimicrobial Activity
| Compound/Analog | Target Organism | Activity Metric | Value | Reference |
| This compound | MRSA | MIC | 32 µg/mL | [1] |
| MRSA | MBC | 64 µg/mL | [1] | |
| Anthranilic Acid Sulfonamides (general) | C. albicans | % Inhibition (at 4 µg/mL) | 25-50% | [2] |
Table 2: Comparative Cytotoxic and Antioxidant Activity of Anthranilic Acid Sulfonamide Analogs
| Analog (Substituent X) | Cytotoxicity (MOLT-3 cells) | Antioxidant (SOD) Activity | Reference |
| 5 (NO2) | Highest | No Activity | [2] |
| 6 (OCH3) | Inactive | Highest | [2] |
| 7 (CH3) | Active | No Activity | [2] |
| 8 (Cl) | Active | Active | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. For anthranilic acid sulfonamides, the nature of the substituent on the benzene ring significantly influences their bioactivity. Electron-withdrawing groups like NO2 enhance cytotoxicity, while electron-donating groups like OCH3 appear to contribute to higher antioxidant activity.[2] This suggests that modifications to the aromatic ring of this compound could similarly modulate its biological profile.
For N-arylanthranilic acids, substitutions on the N-aryl ring are crucial for their anti-inflammatory activity.[4] This highlights the importance of the substitution pattern on the aromatic moieties in this class of compounds for their interaction with biological targets.
Experimental Protocols
Antimicrobial Susceptibility Testing (for this compound)
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against MRSA were determined using the broth microdilution method.
-
Preparation of Inoculum: MRSA strains were cultured in Mueller-Hinton broth (MHB) to a density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension and incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
MBC Determination: Aliquots from wells showing no visible growth were plated on Mueller-Hinton agar (MHA) and incubated for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.[1]
Antifungal Activity Assay (for Anthranilic Acid Sulfonamide Analogs)
The antifungal activity against Candida albicans was evaluated to determine the percentage of growth inhibition.
-
Culture Preparation: C. albicans was cultured in an appropriate broth medium.
-
Compound Treatment: The fungal culture was treated with the test compounds at a concentration of 4 µg/mL.
-
Incubation: The treated cultures were incubated under suitable conditions to allow for fungal growth.
-
Inhibition Measurement: The percentage of growth inhibition was determined by comparing the growth in the treated cultures to that of a control culture without the compound.[2]
Visualizing Mechanisms and Workflows
Caption: Proposed multi-targeted mechanism of this compound against MRSA.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
A Comparative Efficacy Analysis of Suberanilic Acid Derivatives as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three prominent suberanilic acid derivatives: Vorinostat (SAHA), Belinostat, and Panobinostat. These compounds are potent histone deacetylase (HDAC) inhibitors utilized in cancer therapy. Their primary mechanism of action involves the inhibition of HDAC enzymes, leading to hyperacetylation of histones and other non-histone proteins. This epigenetic modification results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of Vorinostat, Belinostat, and Panobinostat has been evaluated across a range of cancer cell lines and against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
Cell Viability Assays
The cytotoxic effects of these derivatives have been assessed in various cancer cell lines. Panobinostat generally exhibits the highest potency with the lowest IC50 values, often in the nanomolar range. Vorinostat and Belinostat typically show efficacy in the micromolar and high nanomolar to low micromolar ranges, respectively.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 µM | [1] |
| SW-1353 | Chondrosarcoma | 2.0 µM | [1] | |
| Cal62 | Thyroid Cancer | >1000 nM | [2] | |
| SW1736 | Thyroid Cancer | 650 ± 71 nM | [2] | |
| T238 | Thyroid Cancer | >1000 nM | [2] | |
| BHP2-7 | Thyroid Cancer | 450 ± 28 nM | [2] | |
| Belinostat (PXD101) | SW-982 | Synovial Sarcoma | 1.4 µM | [1] |
| SW-1353 | Chondrosarcoma | 2.6 µM | [1] | |
| NCCIT-R | Testicular Germ Cell Tumor | ~75 nM | [3] | |
| Cal62 | Thyroid Cancer | 150 ± 28 nM | [2] | |
| SW1736 | Thyroid Cancer | 250 ± 35 nM | [2] | |
| T238 | Thyroid Cancer | 200 ± 42 nM | [2] | |
| BHP2-7 | Thyroid Cancer | 150 ± 21 nM | [2] | |
| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 µM | [1] |
| SW-1353 | Chondrosarcoma | 0.02 µM | [1] | |
| NCCIT-R | Testicular Germ Cell Tumor | ~7.5 nM | [3] | |
| Cal62 | Thyroid Cancer | 20 ± 2.8 nM | [2] | |
| SW1736 | Thyroid Cancer | 30 ± 5.6 nM | [2] | |
| T238 | Thyroid Cancer | >1000 nM (resistant) | [2] | |
| BHP2-7 | Thyroid Cancer | 15 ± 1.4 nM | [2] |
HDAC Isoform Selectivity
The selectivity of these inhibitors against different classes of HDAC enzymes is a critical determinant of their biological activity and potential side effects. Panobinostat is a pan-HDAC inhibitor, showing potent inhibition across multiple HDAC classes. Vorinostat also exhibits broad activity, while some derivatives can be engineered for greater selectivity.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 | HDAC9 | HDAC10 | HDAC11 | Citation |
| Vorinostat (SAHA) | 10 nM | - | 20 nM | - | - | - | - | - | - | - | - | [4] |
| Panobinostat (LBH-589) | <13.2 nM | <13.2 nM | <13.2 nM | mid-nM | - | <13.2 nM | mid-nM | mid-nM | - | <13.2 nM | <13.2 nM | [5] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
Vorinostat (SAHA)
Vorinostat induces cell cycle arrest and apoptosis through multiple pathways. It can upregulate the expression of cell cycle inhibitors like p21 and modulate the activity of proteins involved in apoptosis.
Caption: Signaling pathway of Vorinostat leading to cell cycle arrest and apoptosis.
Belinostat (PXD101)
Belinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6] It can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to caspase activation.[6] A key mechanism involves the reactivation of the Transforming Growth Factor β (TGFβ) signaling pathway, which can lead to the suppression of the anti-apoptotic protein survivin.[7]
Caption: Belinostat-mediated reactivation of TGFβ signaling leading to apoptosis.
Panobinostat (LBH-589)
Panobinostat is a potent pan-HDAC inhibitor that affects multiple signaling pathways to induce cell cycle arrest and apoptosis. It has been shown to inhibit the JAK/STAT and Akt/FOXM1 pathways, leading to decreased cell proliferation and survival.[8][9]
Caption: Panobinostat inhibits Akt/FOXM1 and JAK/STAT pathways to suppress tumor growth.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in HDAC assay buffer.
-
In a 96-well plate, add the assay buffer, diluted test compound (or vehicle control), and diluted HDAC enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader with absorbance capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow
Caption: General workflow for evaluating the efficacy of this compound derivatives.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 7. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commons.stmarytx.edu [commons.stmarytx.edu]
- 9. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Sulfanilic Acid: Traditional vs. Modern Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Sulfanilic acid, a vital precursor in the production of sulfa drugs, azo dyes, and other organic compounds, is a prime example. This guide provides a comprehensive comparison of traditional and emerging methods for its synthesis, supported by experimental data to inform methodological choices in the laboratory and beyond.
The long-established "baking" method for synthesizing sulfanilic acid is being challenged by innovative techniques designed to improve efficiency, safety, and environmental friendliness. This comparative analysis examines four distinct methods: the traditional thermal dehydration, microwave-assisted synthesis, a solid-phase approach, and the novel ohmic heating-assisted method.
Performance Benchmarking: A Head-to-Head Comparison
The following table summarizes the key performance indicators for each synthesis method, offering a clear overview of their respective advantages and disadvantages.
| Parameter | Traditional "Baking" Method | Microwave-Assisted Synthesis | Solid-Phase Synthesis | Ohmic Heating-Assisted Synthesis |
| Reaction Time | 4 - 5 hours[1] | 2 - 4 minutes[1] | Shorter than traditional, but specific time not detailed | Not explicitly stated, but implied to be rapid |
| Reaction Temperature | 180 - 200 °C[2] | Lower than traditional (e.g., 400W power)[2] | 170 - 180 °C (for initial reaction)[3] | Not explicitly stated |
| Yield | ~80%[2] | Up to 90%[2] | Not explicitly stated in available documents | Selectivity of 93% for sulfanilic acid[4] |
| Purity | Requires significant purification | High purity achievable[5] | High purity claimed (98%)[5] | High selectivity suggests high purity[4] |
| Key Advantages | Well-established, simple equipment | Drastically reduced reaction time, energy efficient, "green" aspects[1][2] | Simplified workup, potential for automation[6] | High heating rate, low thermal inertia, high selectivity[4][7] |
| Key Disadvantages | Long reaction time, high energy consumption, potential for charring[1] | Requires specialized microwave equipment | Less documented in scientific literature | Novel technology, requires specialized equipment |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and adapting synthesis methods. Below are the procedural outlines for the traditional and microwave-assisted synthesis of sulfanilic acid.
Traditional "Baking" Synthesis Protocol
This method involves the direct reaction of aniline with concentrated sulfuric acid followed by prolonged heating.
Materials:
-
Aniline
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a flask, cautiously add concentrated sulfuric acid to an equimolar amount of aniline. The reaction is highly exothermic and should be cooled.
-
Heat the resulting aniline sulfate mixture in an oil bath to between 180 °C and 200 °C.[2]
-
Maintain this temperature for 4 to 5 hours.[1] During this "baking" process, the aniline sulfate dehydrates and rearranges to form sulfanilic acid.
-
After cooling, the reaction mixture is poured into cold water to precipitate the crude sulfanilic acid.
-
The crude product is then collected by filtration and purified by recrystallization from hot water, often with the use of decolorizing carbon.
Microwave-Assisted Synthesis Protocol
This "green" chemistry approach utilizes microwave irradiation to dramatically accelerate the reaction.
Materials:
-
Aniline
-
Concentrated sulfuric acid (96%)
Procedure:
-
In a microwave-safe vessel, such as a porcelain crucible, combine aniline and concentrated sulfuric acid.[2]
-
Place the vessel in a domestic microwave oven and irradiate at a medium power setting (e.g., 350-400 W) for a short duration, typically 2 to 4 minutes.[1][2]
-
After irradiation, the reaction mixture is cooled.
-
The product is then worked up in a similar manner to the traditional method, by precipitating in cold water, filtering, and recrystallizing to obtain pure sulfanilic acid.[2]
Visualizing the Synthesis Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for the traditional and microwave-assisted synthesis methods.
The Underlying Chemistry: Reaction Mechanism
The synthesis of sulfanilic acid from aniline and sulfuric acid proceeds through an electrophilic aromatic substitution reaction. The key steps are consistent across the different heating methods, with the primary variable being the mode of energy input.
Conclusion
The choice of synthesis method for sulfanilic acid will ultimately depend on the specific requirements of the laboratory or production facility. While the traditional "baking" method is well-understood and requires basic equipment, its long reaction times and high energy consumption are significant drawbacks. In contrast, microwave-assisted synthesis offers a much faster and more energy-efficient alternative, aligning with the principles of green chemistry. The solid-phase and ohmic heating methods, while less conventional, present intriguing possibilities for process optimization, particularly in terms of purification and energy transfer. As research continues, these newer methods may become increasingly prevalent, offering more sustainable and efficient pathways to this essential chemical intermediate.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. chimie.ucv.ro [chimie.ucv.ro]
- 3. Preparation method of sulfanilic acid by solid-phase process - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN1274716A - Preparation of sulfanilic acid - Google Patents [patents.google.com]
- 6. CN104974063A - Preparation method of sulfanilic acid by solid-phase process - Google Patents [patents.google.com]
- 7. Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid [ouci.dntb.gov.ua]
A Comparative Guide to Cross-Validation of Analytical Methods for Suberanilic Acid
This guide provides a comparative overview of common analytical methods for the quantification of suberanilic acid, a key intermediate in the synthesis of various pharmaceuticals. The focus is on the cross-validation of these methods to ensure consistency and reliability of analytical data across different techniques. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
The objective of cross-validation is to demonstrate that different analytical procedures, when correctly applied, produce comparable and reliable results. This is crucial when transferring methods between laboratories or when a new method is introduced to replace an existing one. The primary techniques discussed here are High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and UV-Vis Spectrophotometry.
Logical Workflow for Method Cross-Validation
The cross-validation process involves a systematic comparison of the performance of two or more analytical methods. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods.
Quantitative Data Comparison
The following tables summarize typical validation parameters for the three analytical methods discussed. The data presented are representative values based on published methods for similar compounds and serve as a benchmark for comparison.[1][2]
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC | Potentiometric Titration | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | N/A | > 0.998 |
| Range (Typical) | 5 - 200 µg/mL[1][2] | 50 - 150% of target conc. | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 3.0% |
| Limit of Detection | ~0.15 mg/L[1][2] | High (mg range) | ~0.5 µg/mL |
| Limit of Quantitation | ~0.50 mg/L | High (mg range) | ~1.5 µg/mL |
| Specificity | High (Separates impurities) | Moderate (Interference from other acidic/basic species) | Low (Interference from UV-absorbing compounds) |
Table 2: Cross-Validation Results Example (Assay of this compound in a Test Sample)
| Sample ID | HPLC Result (% Assay) | Titration Result (% Assay) | % Difference |
| Batch A-01 | 99.5 | 99.8 | 0.30% |
| Batch A-02 | 99.2 | 99.4 | 0.20% |
| Batch A-03 | 100.1 | 100.5 | 0.40% |
| Mean | 99.6 | 99.9 | 0.30% |
| Std. Deviation | 0.46 | 0.56 | - |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and sensitivity, making it suitable for the determination of this compound in the presence of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 20:80 v/v) with pH adjusted to 2.9 using phosphoric acid.[1][2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 5-200 µg/mL).[1][2]
-
Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standards.
Potentiometric Titration
This is a classic, robust method for the assay of acidic substances and is often used as a reference method due to its high precision.
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).
-
Titrant: 0.1 M Sodium Nitrite (NaNO₂) solution, standardized.[3]
-
Reagents: Hydrochloric acid, Potassium bromide.[3]
-
Sample Preparation: Accurately weigh a quantity of this compound sample and dissolve it in a suitable solvent (e.g., water with hydrochloric acid). Add potassium bromide to the solution.[3]
-
Procedure:
-
Immerse the electrode in the sample solution and maintain the temperature between 10-15°C.[3]
-
Titrate the solution with the standardized 0.1 M sodium nitrite solution.[3]
-
The endpoint is determined at the maximum inflection point of the titration curve.[3]
-
Calculate the purity of this compound based on the volume of titrant consumed.
-
UV-Vis Spectrophotometry
A simple and rapid method, UV-Vis spectrophotometry is suitable for the routine analysis of this compound in samples with no interfering UV-absorbing components.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that is transparent in the UV region of interest (e.g., 0.1 M HCl or ethanol).
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound (typically around 250-270 nm for aromatic acids).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU).
-
Standard Preparation: Prepare a stock solution of the this compound reference standard. From this, prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Procedure:
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC is highly specific and sensitive, making it ideal for stability studies and impurity profiling. Potentiometric titration is a highly precise method suitable for the assay of bulk drug substances. UV-Vis spectrophotometry offers a rapid and cost-effective solution for routine quality control in the absence of interfering substances.
Cross-validation of these methods is essential to ensure the consistency and reliability of analytical results. By following a structured validation protocol and applying appropriate statistical analysis, researchers can confidently establish the equivalency of different analytical techniques, thereby ensuring the quality and integrity of their data.
References
A Comparative Analysis of the Biological Activities of Suberanilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Suberanilic acid, a naturally occurring amide alkaloid, and its synthetic derivatives are emerging as a promising class of bioactive compounds. This guide provides a comparative overview of their demonstrated antibacterial, anti-cancer, and anti-inflammatory activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and development in this area.
Antibacterial Activity
This compound has demonstrated potent antibacterial effects, particularly against multidrug-resistant strains. The primary mechanism of action involves the disruption of essential bacterial cellular processes.
Comparative Antibacterial Activity Data
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | 64 | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocol: Microbroth Dilution Assay for MIC Determination
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][4]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of this compound Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway: Disruption of Bacterial Protein and Nutrient Transport
Proteomic analysis of MRSA treated with this compound revealed a multi-targeted mechanism of action, primarily affecting ribosome synthesis and the ATP-binding cassette (ABC) transporter system, which is crucial for nutrient uptake.[1]
Caption: Mechanism of this compound antibacterial activity.
Anti-Cancer Activity
The anti-cancer potential of this compound derivatives is highlighted by the activity of a closely related compound, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. SAHA is a potent Histone Deacetylase (HDAC) inhibitor, a class of drugs known to induce cell cycle arrest and apoptosis in cancer cells.[5][6]
Comparative Anti-Cancer Activity of a this compound Analog
| Compound | Cancer Cell Line | IC50 (µmol/L) | Mechanism of Action | Reference |
| Suberoylanilide Hydroxamic Acid (SAHA) | Esophageal Squamous Cell Carcinoma (ESCC) | 2.6 - 6.5 | HDAC Inhibition, Cell Cycle Arrest, Apoptosis | [6] |
| Suberoylanilide Hydroxamic Acid (SAHA) | Gastric Cancer Cells | Not specified | Enhances oxaliplatin-induced apoptosis | [5] |
| Suberoylanilide Hydroxamic Acid (SAHA) | Lung Cancer Cells | Not specified | Upregulation of TNFR1, enhanced apoptosis | [7] |
IC50: Half-maximal inhibitory concentration
Experimental Protocol: HDAC Activity/Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for measuring HDAC activity and its inhibition by test compounds.[8][9]
-
Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cancer cells or tissues.
-
Assay Setup: In a 96-well microplate, the nuclear extract is incubated with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the this compound derivative at various concentrations. A control with a known HDAC inhibitor (e.g., Trichostatin A) is included.
-
Enzymatic Reaction: The plate is incubated at 37°C to allow for the deacetylation of the substrate by HDAC enzymes.
-
Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The level of fluorescence is inversely proportional to HDAC activity.
Signaling Pathway: HDAC Inhibition and Induction of Apoptosis
HDAC inhibitors like SAHA increase the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.[6]
Caption: Anti-cancer mechanism via HDAC inhibition.
Anti-inflammatory Activity
Suberoylanilide Hydroxamic Acid (SAHA), as a representative this compound derivative, has also demonstrated significant anti-inflammatory properties by suppressing the production of key pro-inflammatory cytokines.[10][11]
Comparative Anti-inflammatory Activity of a this compound Analog
| Compound | Cell Type | Stimulant | Inhibited Cytokines | IC50 (nM) | Reference |
| Suberoylanilide Hydroxamic Acid (SAHA) | Human PBMCs | LPS | TNF-α, IL-1β, IL-12, IFN-γ | 100-200 (for 50% reduction) | [10] |
| Suberoylanilide Hydroxamic Acid (SAHA) | N9 Microglial Cells | LPS | IL-1β, IL-6, TNF-α | Not specified | [12] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide
Experimental Protocol: Cytokine Release Assay (ELISA)
This protocol outlines a general method for measuring the effect of this compound derivatives on cytokine production in immune cells.
-
Cell Culture and Treatment: Immune cells (e.g., human PBMCs or RAW 264.7 macrophages) are cultured in 96-well plates. The cells are pre-treated with various concentrations of the this compound derivative for a specified time.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathway: Suppression of Pro-inflammatory Cytokine Production
SAHA has been shown to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli like LPS. This effect may be mediated through the hyperacetylation of non-histone proteins involved in inflammatory signaling pathways, such as NF-κB.[10][12]
References
- 1. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suberoylanilide hydroxamic acid enhances the antitumor activity of oxaliplatin by reversing the oxaliplatin‑induced Src activation in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of suberoylanilide hydroxamic acid in esophageal squamous cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suberoylanilide hydroxamic acid increases anti-cancer effect of tumor necrosis factor-α through up-regulation of TNF receptor 1 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Suberoylanilide Hydroxamic Acid (SAHA) on the Inflammatory Response in Lipopolysaccharide-Induced N9 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Sulfanilic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of sulfanilic acid in drug development, with a primary focus on its role as a foundational scaffold for sulfonamide antibacterial agents. While direct modern applications of "suberanilic acid" are not prominent in contemporary literature—the term itself likely being a variation of sulfanilic acid—the principles of its use in creating targeted therapies continue to be relevant. This document objectively compares the performance of classic sulfanilic acid-derived drugs with modern targeted drug delivery systems, specifically antibody-drug conjugate (ADC) linkers, and provides supporting experimental data and protocols to inform current research and development.
Sulfanilic Acid: A Cornerstone of Antibacterial Chemotherapy
Sulfanilic acid (4-aminobenzenesulfonic acid) is a crystalline organic compound that has historically been a crucial building block in the pharmaceutical industry.[1][2] Its most significant contribution is as a precursor to the sulfonamides, or "sulfa drugs," which were the first class of synthetic antimicrobial agents to be used systemically.[1][3] The discovery of Prontosil, a sulfanilic acid derivative, in the 1930s marked a new era in medicine, providing the first effective chemotherapies against bacterial infections.[1]
The general structure of sulfonamides, derived from sulfanilic acid, is designed to mimic para-aminobenzoic acid (PABA), a molecule essential for bacterial folic acid synthesis.[3][4] This mimicry is the basis of their bacteriostatic action.
The synthesis of sulfanilamide, the parent compound of sulfa drugs, from aniline (which is sulfonated to produce sulfanilic acid) is a classic multi-step process in organic chemistry. The key steps involve the protection of the amino group, chlorosulfonation, amination, and deprotection.[3][5]
Experimental Protocol: Synthesis of Sulfanilamide
The following is a generalized protocol for the synthesis of sulfanilamide from acetanilide (N-phenylacetamide), which is readily prepared from aniline.
Step 1: Chlorosulfonation of Acetanilide
-
Place acetanilide in a dry flask.
-
Slowly add chlorosulfonic acid in excess, keeping the temperature controlled in an ice bath. The reaction is highly exothermic.[5]
-
After the addition is complete, warm the mixture gently to complete the reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid product and wash it with cold water.[5]
Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride
-
Immediately transfer the crude 4-acetamidobenzenesulfonyl chloride to a flask containing an excess of concentrated aqueous ammonia.[5]
-
Stir the mixture vigorously to form 4-acetamidobenzenesulfonamide.
-
Heat the mixture to complete the reaction.
-
Cool the mixture and collect the precipitated solid by filtration.
Step 3: Hydrolysis of 4-Acetamidobenzenesulfonamide
-
Reflux the 4-acetamidobenzenesulfonamide with dilute hydrochloric acid (e.g., 6 M HCl) for approximately 45 minutes to hydrolyze the acetamido group.[5]
-
Cool the solution and carefully neutralize it with a base, such as sodium bicarbonate, to precipitate the sulfanilamide.
-
Filter the crude sulfanilamide and recrystallize it from hot water to obtain the purified product.[6]
References
- 1. Determining the Role of Sulphanilic Acid in the Synthesis of Antimicrobial Agents [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. frontiersrj.com [frontiersrj.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]
Validating the Proposed Mechanism of Action for Sulfanilic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proposed mechanisms of action for sulfanilic acid with alternative compounds, supported by experimental data. The focus is on its potential antibacterial and anti-inflammatory properties, offering insights for further research and drug development.
Antibacterial Mechanism of Action: Inhibition of Folate Synthesis
Sulfanilic acid, as a member of the sulfonamide class of drugs, is proposed to exert its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfanilic acid blocks the folic acid synthesis pathway, leading to a bacteriostatic effect.[1][2]
Comparative Analysis with Other Sulfonamides
The antibacterial efficacy of sulfonamides can be quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antibacterial agent.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 16 - >1024 | [3] |
| Sulfamethoxazole | Staphylococcus aureus | 8 - >1024 | [3] |
| Sulfadiazine | Escherichia coli | 4 - 128 | [4] |
| Sulfadiazine | Staphylococcus aureus | 8 - 256 | [4] |
| Sulfanilamide | Escherichia coli | >1000 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the steps to determine the MIC of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli or S. aureus) is prepared to a specific concentration (typically 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of Test Compound: The test compound (e.g., sulfanilic acid) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. 5-aminosalicylic acid inhibits iNOS transcription in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase Gene Transfer Overcomes the Inhibition of Wound Healing by Sulfur Mustard in a Human Keratinocyte In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acid-Labile Linkers in Drug Delivery: Suberanilic Acid Derivatives vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of potent therapeutics to diseased tissues while minimizing systemic exposure is a cornerstone of modern drug development. Acid-labile linkers, which are engineered to release their cargo in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, represent a critical component in the design of sophisticated drug delivery systems like antibody-drug conjugates (ADCs). This guide provides an objective comparison of suberanilic acid-based linkers, a type of maleamic acid derivative, against other commonly used acid-labile linkers, supported by quantitative data and detailed experimental methodologies.
Performance at a Glance: A Quantitative Comparison
The ideal acid-labile linker exhibits high stability at physiological pH (7.4) to ensure the drug conjugate remains intact in circulation, and undergoes rapid cleavage at acidic pH (typically below 6.5) to release the therapeutic payload at the target site. The following tables summarize the performance of various acid-labile linkers based on available experimental data.
Table 1: pH-Dependent Drug Release of Acid-Labile Linkers
| Linker Type | Drug Conjugate/System | pH | Time | % Drug Release | Reference |
| Maleamic Acid Derivative | Doxorubicin-Glutathione Conjugate | 6.0 | 5 h | 70% | [1] |
| 7.0 | 5 h | 10% | [1] | ||
| Acylhydrazone | Gemtuzumab Ozogamicin (ADC) | 4.5 | 24 h | 97% | [1] |
| 7.4 | 24 h | 6% | [1] | ||
| Doxorubicin-ADC | ~5.0 | t½ = 2.4 min | 50% | [1] | |
| 7.0 | t½ > 2 h | <50% | [1] | ||
| Oxime | PEG-Doxorubicin Micelle | 5.0 | t½ ≈ 15 h | 50% | [1] |
| 7.4 | 12 h | ~20% | [1] | ||
| Silyl Ether | MMAE Conjugate | 4.5 | 7 days | ~100% | [2] |
| 7.4 (human plasma) | 7 days | 3% | [2] |
Table 2: Plasma Stability of ADCs with Different Acid-Labile Linkers
| Linker Type | ADC Model | Species | Time | % Intact ADC / % Payload Shed | Reference |
| Maleamic Methyl Ester | mil40-12c | Human (in albumin solution) | 14 days | ~96.2% Intact (3.8% shed) | [3] |
| Traditional Thiosuccinimide | mil40-12c' | Human (in albumin solution) | 14 days | ~86.7% Intact (13.3% shed) | [3] |
| Hydrazone (Phenylketone-derived) | Generic ADC | Human & Mouse | t½ = 2 days | 50% degraded | [4] |
| Carbonate | Sacituzumab Govitecan | Human | t½ = 36 h | 50% degraded | [4] |
| Silyl Ether | MMAE Conjugate | Human | > 7 days | >50% Intact | [4] |
Mechanisms of Action and Experimental Workflows
To understand the functional differences between these linkers, it is crucial to visualize their mechanism of action and the experimental procedures used for their evaluation.
Intracellular Trafficking and Payload Release of an ADC
The following diagram illustrates the journey of an antibody-drug conjugate (ADC) from circulation to payload release within a target cancer cell.
Caption: Intracellular trafficking pathway of an ADC with an acid-labile linker.
Experimental Workflow for In Vitro pH-Dependent Drug Release Assay
This workflow outlines the key steps to determine the rate of drug release from a conjugate at different pH values.
Caption: Experimental workflow for an in vitro pH-dependent drug release assay.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of acid-labile linkers.
Protocol 1: In Vitro pH-Dependent Hydrolysis Assay
Objective: To determine the rate of drug release from a pH-sensitive linker at various pH levels.
Materials:
-
Drug conjugate with the acid-labile linker.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetate or citrate buffers with pH values ranging from 4.5 to 6.5.
-
Incubator or water bath set to 37°C.
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare a stock solution of the drug conjugate in an appropriate solvent.
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the different pH buffers.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop further hydrolysis.
-
Analyze the samples by a validated HPLC or LC-MS method to separate and quantify the amount of released drug and the intact conjugate.
-
Calculate the percentage of drug release at each time point for each pH condition.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the drug conjugate and the rate of premature drug release in plasma.
Materials:
-
Antibody-drug conjugate (ADC).
-
Pooled human, mouse, or rat plasma (with anticoagulant).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads).
-
LC-MS system.
Procedure:
-
Thaw frozen plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in the plasma at 37°C. A control incubation in PBS should be run in parallel.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
For each time point, isolate the ADC from the plasma using immunoaffinity capture.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR) or to quantify the amount of released payload in the supernatant.
-
Calculate the percentage of intact ADC or the amount of released drug over time.
Conclusion
The choice of an acid-labile linker is a critical decision in the design of targeted drug delivery systems. While hydrazone linkers have a longer history and have been used in FDA-approved drugs, they can exhibit limited plasma stability. Newer generation linkers, such as those based on silyl ethers and maleamic acid derivatives like this compound, demonstrate improved stability at physiological pH while maintaining efficient drug release in acidic environments. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and evaluation of acid-labile linkers to develop safer and more effective targeted therapies. Researchers are encouraged to perform head-to-head comparisons under identical experimental conditions to make the most informed decisions for their specific drug candidates.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pH-sensitive degradability of maleic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Suberanilic Acid: A Guide for Laboratory Professionals
A Note on Chemical Identification: The term "Suberanilic Acid" does not correspond to a standard chemical compound in available safety and chemical literature. It is likely a typographical error. This guide will address the proper disposal procedures for two similarly named but distinct compounds: Sulfanilic Acid and Suberic Acid . Researchers must verify the exact chemical identity from the product's Safety Data Sheet (SDS) before proceeding with any handling or disposal protocols.
Sulfanilic Acid: Disposal and Safety Protocols
Sulfanilic acid (4-aminobenzenesulfonic acid) is a crystalline solid that poses several hazards, including skin and eye irritation, and may cause an allergic skin reaction.[1][2] It is also harmful to aquatic life.[3] Therefore, proper disposal is crucial to ensure personnel safety and environmental protection.
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers. Uncleaned containers should be handled as the product itself.
Personal Protective Equipment (PPE) and Handling
Before handling sulfanilic acid, ensure the following personal protective equipment is used:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Handle in a well-ventilated area and avoid dust formation.[4][5]
Spill and Accidental Release Measures
In the event of a spill:
-
Avoid Substance Contact: Do not touch the spilled material.[6]
-
Ensure Ventilation: Provide adequate ventilation in the affected area.[1]
-
Containment: Cover drains to prevent the material from entering them. Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1][5] Avoid actions that generate dust.[7]
-
Clean-up: Clean the affected area thoroughly.
Disposal Procedure
The primary method for the disposal of sulfanilic acid is to an approved waste disposal plant.[1][4][5] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[7]
Key Disposal Don'ts:
-
Do not allow the product to reach the sewage system or open water.[1][3][7]
-
Do not flush into surface water.[1]
Quantitative Hazard Data for Sulfanilic Acid
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 12300 mg/kg | [8] |
| Toxicity to Fish (LC50, Zebra fish) | > 100 mg/l | [7] |
| Toxicity to Daphnia (EC50, Water flea) | 23 mg/l (48 h) | [7] |
| Toxicity to Algae (EC50, Green algae) | 32 mg/l (72 h) | [6] |
Sulfanilic Acid Disposal Workflow
Caption: Workflow for the safe disposal of Sulfanilic Acid.
Suberic Acid: Disposal and Environmental Considerations
Suberic acid (octanedioic acid) is a dicarboxylic acid that is generally considered to be more environmentally benign than sulfanilic acid.[9][10] It is used in the synthesis of biodegradable polymers, which suggests it has a lower environmental persistence.[9][11]
While specific, detailed disposal protocols are less stringent than for hazardous chemicals, proper laboratory hygiene and waste management practices should still be followed.
General Disposal Guidelines
-
Consult the SDS: Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and detailed disposal information.
-
Local Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Waste Characterization: Even for less hazardous materials, proper waste characterization is important.
-
Avoid Environmental Release: While biodegradable, direct release into the environment or sewage system should be avoided to prevent any potential impact on aquatic life or water treatment processes.
Environmental Profile of Suberic Acid
-
Biodegradability: Suberic acid is a component in the production of biodegradable plastics, indicating it can be broken down in natural settings.[9][11]
-
Applications: It is used in a variety of applications, including pharmaceuticals, cosmetics, and as a food additive, which generally require a favorable safety profile.[11]
Suberic Acid Disposal Logic
Caption: Logical steps for determining the proper disposal of Suberic Acid.
References
- 1. media.laballey.com [media.laballey.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fda.ajums.ac.ir [fda.ajums.ac.ir]
- 9. Unveiling the Versatile Benefits of Suberic Acid Across Industries [moltuslab.com]
- 10. Suberic acid - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
Personal protective equipment for handling Suberanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Suberanilic Acid (also known as Sulfanilic Acid), ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several hazards, including causing skin irritation, serious eye irritation, and potentially triggering an allergic skin reaction. It is also harmful to aquatic life. Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves. | To prevent skin contact, which can cause irritation and allergic reactions. |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side shields. A face shield may be necessary when there is a splash hazard. | To protect against dust particles and splashes that can cause serious eye irritation. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. | To prevent skin contact with the solid material. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when dusts are generated. Use in a well-ventilated area. | To prevent inhalation of dust, which can cause respiratory irritation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Preparation and Use:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Handle in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to avoid dust generation.
-
Wear all required PPE as outlined in the table above.
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
-
-
Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.
-
For minor spills, clean up immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
For major spills, contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Protocol
This diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.
Caption: Immediate first aid procedures for exposure to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
